MC 1046
Description
Structure
3D Structure
Properties
IUPAC Name |
(E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBQSPKXAUHPH-NRCQPIEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126860-83-1 | |
| Record name | MC-1046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126860831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MC-1046 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70BS4HF9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Acasunlimab (GEN1046)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acasunlimab, also known as GEN1046, is a first-in-class, investigational bispecific antibody engineered with Genmab's proprietary DuoBody® technology. It is designed to offer a novel immunotherapeutic approach for the treatment of advanced solid tumors. This document provides a comprehensive overview of the core mechanism of action of acasunlimab, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows. Acasunlimab's innovative design concurrently targets two critical immune regulatory pathways: the Programmed Death-Ligand 1 (PD-L1) and the 4-1BB (CD137) costimulatory receptor. This dual-targeting strategy aims to overcome the limitations of existing immunotherapies by combining immune checkpoint inhibition with potent, conditional T-cell and Natural Killer (NK) cell co-stimulation within the tumor microenvironment.[1][2][3][4][5]
Core Mechanism of Action
Acasunlimab's mechanism of action is centered on its bispecific nature, enabling it to simultaneously engage both PD-L1 and 4-1BB.[1][3][4] This dual engagement results in a synergistic anti-tumor immune response through two distinct but complementary actions:
-
PD-L1 Blockade: One arm of the acasunlimab antibody binds to PD-L1, which is often overexpressed on tumor cells and other cells within the tumor microenvironment. This binding blocks the interaction between PD-L1 and its receptor, PD-1, on activated T cells. The PD-1/PD-L1 axis is a major inhibitory pathway that cancer cells exploit to evade immune surveillance. By disrupting this interaction, acasunlimab removes an inhibitory signal, thereby restoring and enhancing the cytotoxic activity of tumor-infiltrating T cells.[3][6]
-
Conditional 4-1BB Agonism: The second arm of acasunlimab binds to 4-1BB, a key costimulatory receptor expressed on activated T cells and NK cells.[1][3] A critical feature of acasunlimab's design is that the 4-1BB agonistic activity is conditional and dependent on the simultaneous binding to PD-L1.[1][3] This "tumor-targeted" activation is achieved by the cross-linking of 4-1BB receptors, which is promoted when acasunlimab is bound to PD-L1 on a neighboring cell. This conditional activation is intended to localize the potent immune stimulation to the tumor microenvironment, thereby maximizing anti-tumor efficacy while minimizing the risk of systemic, off-target toxicities that have been observed with non-targeted 4-1BB agonists.[2] The stimulation of 4-1BB leads to enhanced T-cell proliferation, survival, and cytokine production, as well as increased NK cell-mediated cytotoxicity.[1][6]
This dual mechanism of relieving immunosuppression while providing a powerful costimulatory signal is designed to generate a more robust and durable anti-tumor immune response than what can be achieved with single-agent checkpoint inhibitors.[3][6]
Quantitative Preclinical Data
The preclinical characterization of acasunlimab has provided quantitative data supporting its intended mechanism of action. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Activity of Acasunlimab
| Parameter | Target | Value | Assay |
| Binding Affinity (EC50) | Human PD-L1 | 11.27 ng/mL | ELISA |
| Human 4-1BB | 5.74 ng/mL | ELISA | |
| T-Cell Proliferation (EC50) | Polyclonal (Anti-CD3 Stimulated) | 39 ± 10 pmol/L | CFSE Dilution Assay |
| Antigen-Specific (CLDN6-TCR+) | 15 ± 2 pmol/L | CFSE Dilution Assay |
Data sourced from publicly available preclinical data.[1][7]
Table 2: In Vivo Anti-Tumor Activity of Acasunlimab
| Mouse Model | Tumor Cell Line | Treatment | Outcome |
| Double Knock-in (dKI) transgenic C57BL/6 | MC38-hPD-L1 | Acasunlimab (5 mg/kg, twice weekly for 3 cycles) | Inhibition of tumor growth |
| Syngeneic | MC38 | Acasunlimab surrogate + anti-PD-1 | Enhanced survival and complete tumor regressions |
Data reflects outcomes from preclinical in vivo studies.[1][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of acasunlimab.
T-Cell Proliferation Assay (CFSE-based)
This protocol is adapted from standard methods for assessing T-cell proliferation and reflects the assays used to characterize acasunlimab's activity.[7][9]
Objective: To quantify the proliferation of T cells in response to stimulation and treatment with acasunlimab.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE) staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Acasunlimab and control antibodies
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1x106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well plate at a density of 1-2x105 cells per well.
-
Add T-cell stimulation reagents (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 2 µg/mL).
-
Add acasunlimab or control antibodies at various concentrations.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data using appropriate software to model the progressive halving of CFSE fluorescence in proliferating cells, allowing for the quantification of cell divisions.
-
T-Cell Mediated Cytotoxicity Assay (xCELLigence)
This protocol is based on the principles of impedance-based real-time cell analysis for measuring cytotoxicity, as used in the evaluation of acasunlimab.[7][10]
Objective: To measure the ability of acasunlimab to enhance T-cell killing of tumor cells in real-time.
Materials:
-
xCELLigence RTCA instrument and E-Plates
-
PD-L1 positive target tumor cell line (e.g., MDA-MB-231 expressing a specific antigen like CLDN6)
-
Effector T cells (e.g., pre-activated, antigen-specific CD8+ T cells)
-
Acasunlimab and control antibodies
-
Appropriate cell culture medium
Procedure:
-
Target Cell Seeding:
-
Add 100 µL of cell culture medium to each well of a 96-well E-Plate to obtain a background reading.
-
Seed the target tumor cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Allow the cells to settle at room temperature for 30 minutes before placing the E-plate in the xCELLigence instrument inside a 37°C, 5% CO2 incubator.
-
Monitor cell adherence and proliferation overnight. The impedance is measured as the Cell Index (CI).
-
-
Addition of Effector Cells and Antibodies:
-
The following day, add the effector T cells to the wells containing the adhered target cells at various effector-to-target (E:T) ratios.
-
Add acasunlimab or control antibodies to the wells at desired concentrations.
-
-
Real-Time Monitoring:
-
Place the E-Plate back into the xCELLigence instrument and resume impedance measurements every 15-30 minutes for several days.
-
As effector cells kill the target cells, the target cells detach from the electrodes, leading to a decrease in the Cell Index.
-
-
Data Analysis:
-
The RTCA software normalizes the Cell Index to the time point just before the addition of effector cells.
-
The percentage of cytotoxicity is calculated based on the decrease in the normalized Cell Index relative to control wells (target cells without effector cells).
-
Syngeneic Mouse Tumor Model
This protocol outlines the general steps for establishing and using a syngeneic mouse model to evaluate the in vivo efficacy of acasunlimab, based on common practices in immuno-oncology research.[3][11]
Objective: To assess the anti-tumor activity of acasunlimab in an immunocompetent mouse model.
Materials:
-
Immunocompetent inbred mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38) that has been engineered to express human PD-L1 (for testing human-specific antibodies, a humanized mouse model or a surrogate antibody is required).
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Acasunlimab or a surrogate antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Preparation:
-
Culture the tumor cells under sterile conditions.
-
Harvest the cells when they are in the logarithmic growth phase and ensure high viability (>95%).
-
Wash the cells with sterile PBS and resuspend them at the desired concentration (e.g., 1x106 cells in 100 µL of PBS, potentially mixed 1:1 with Matrigel).
-
-
Tumor Implantation:
-
Subcutaneously inject the tumor cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor growth. Tumor volume is typically measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width2).
-
When tumors reach a predetermined size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.
-
Administer acasunlimab (or surrogate) or vehicle control according to the planned dosing schedule (e.g., intraperitoneal or intravenous injection).
-
-
Efficacy and Pharmacodynamic Endpoints:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition or overall survival.
-
At the end of the study, or at specified time points, tumors and spleens can be harvested for pharmacodynamic analysis, such as flow cytometry to assess the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells) and their activation status.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Dual mechanism of acasunlimab (GEN1046) in the tumor microenvironment.
Experimental Workflow: T-Cell Mediated Cytotoxicity Assay
Caption: Workflow for real-time T-cell mediated cytotoxicity assay.
Logical Relationship: Conditional 4-1BB Agonism
Caption: Logical flow of conditional 4-1BB activation by acasunlimab.
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 10. agilent.com [agilent.com]
- 11. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
MC 1046: A Technical Examination of its Vitamin D Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC 1046, identified as a metabolite and impurity of the synthetic vitamin D3 analog calcipotriol (MC 903), is a molecule of interest in the study of Vitamin D Receptor (VDR) interactions.[1] As with any analog or metabolite of a VDR ligand, understanding its binding affinity is crucial for predicting its potential biological activity and impact on cellular signaling pathways. This technical guide provides a comprehensive overview of the VDR affinity of this compound, placed in the context of the parent compound calcipotriol and the endogenous ligand, calcitriol. Detailed experimental protocols for determining VDR binding affinity and visualizations of the relevant signaling pathways are also presented to facilitate a deeper understanding for research and drug development professionals.
Quantitative VDR Binding Affinity Data
The binding affinity of this compound for the Vitamin D Receptor has been quantified and compared to that of calcipotriol and the natural high-affinity ligand, 1α,25-dihydroxyvitamin D3 (calcitriol). The data, derived from competitive binding assays, is summarized in the table below. The affinity is expressed as the IC50 value, which represents the concentration of the compound required to displace 50% of a radiolabeled ligand from the VDR.
| Compound | Alias | VDR Binding Affinity (IC50) | Reference |
| This compound | Calcipotriol Impurity A | 9.5 x 10⁻⁸ M | [1] |
| Calcipotriol | MC 903 | 3.9 x 10⁻¹¹ M | [1] |
| Calcitriol | 1α,25(OH)₂D₃ | 3.0 x 10⁻¹¹ M | [1] |
Table 1: Comparative Vitamin D Receptor Binding Affinities.
Functional Biological Activity Data
In addition to receptor binding, the functional consequences of this interaction, such as the inhibition of cell proliferation and the induction of cell differentiation, have been assessed. These assays provide insight into the downstream cellular responses mediated by VDR activation.
| Compound | Inhibition of Cell Proliferation (IC50) | Induction of Cell Differentiation (EC50) | Reference |
| This compound | > 1.0 x 10⁻⁷ M | 1.0 x 10⁻⁷ M | [1] |
| Calcipotriol | 1.4 x 10⁻⁸ M | 1.0 x 10⁻⁹ M | [1] |
| Calcitriol | 2.8 x 10⁻⁸ M | 1.0 x 10⁻⁹ M | [1] |
Table 2: Comparative Functional Activities of VDR Ligands.
Experimental Protocols
The determination of VDR binding affinity for a test compound like this compound is typically achieved through a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for VDR
Objective: To determine the concentration at which a test compound inhibits 50% of the specific binding of a radiolabeled VDR ligand (IC50), allowing for the calculation of the inhibitory constant (Ki).
Materials:
-
Receptor Source: Purified recombinant Vitamin D Receptor or nuclear extracts from cells expressing VDR.
-
Radioligand: High-specific-activity [³H]-calcitriol.
-
Test Compound: this compound, serially diluted.
-
Reference Compounds: Unlabeled calcitriol and calcipotriol.
-
Non-specific Binding Control: A high concentration (e.g., 1000-fold excess) of unlabeled calcitriol.
-
Assay Buffer: A Tris-HCl based buffer containing additives to ensure protein stability and prevent non-specific binding.
-
Separation System: Glass fiber filters and a vacuum filtration manifold or hydroxylapatite slurry.
-
Detection: Liquid scintillation counter and scintillation fluid.
Methodology:
-
Receptor Preparation: If using cell extracts, homogenize VDR-expressing cells in a cold lysis buffer. Centrifuge the homogenate to pellet cellular debris, and collect the supernatant containing the nuclear extract. Determine the protein concentration of the extract.
-
Assay Incubation: In microtiter plates, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and varying concentrations of the test compound (this compound) or reference compounds.
-
Controls: Include wells for:
-
Total Binding: Receptor and [³H]-calcitriol only.
-
Non-specific Binding: Receptor, [³H]-calcitriol, and a saturating concentration of unlabeled calcitriol.
-
Vehicle Control: Receptor, [³H]-calcitriol, and the vehicle used to dissolve the test compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-ligand complexes. Wash the filters with cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
VDR Signaling Pathway
The binding of a ligand to the Vitamin D Receptor initiates a cascade of events leading to the regulation of gene expression.
Canonical VDR genomic signaling pathway.
Experimental Workflow for VDR Competitive Binding Assay
The logical flow of a competitive binding assay is crucial for accurate determination of ligand affinity.
Workflow for a competitive radioligand binding assay.
Logical Relationship of VDR Affinity
The relative binding affinities of this compound, calcipotriol, and calcitriol for the VDR can be visualized to illustrate their comparative potency at the receptor level.
References
Biological Activity of Calcipotriol Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy stems from its ability to modulate keratinocyte proliferation and differentiation. During the synthesis and storage of Calcipotriol, various impurities can arise. Understanding the biological activity of these impurities is paramount for ensuring the safety and efficacy of the final drug product. This guide focuses on Calcipotriol Impurity A, also known as 24-Oxo-Calcipotriol. While extensive public data on the specific biological activity of Impurity A is limited, this document provides a comprehensive overview of the known biological activities of the parent compound, Calcipotriol, and outlines the experimental protocols necessary to evaluate the biological profile of Impurity A. As an active metabolite of Calcipotriol, it is plausible that Impurity A exhibits some degree of biological activity.
Biological Activity of Calcipotriol
Calcipotriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a crucial role in regulating gene expression. The binding of Calcipotriol to the VDR leads to a cascade of molecular events that ultimately influence cellular processes relevant to psoriasis pathophysiology.
Key Biological Effects of Calcipotriol:
-
Inhibition of Keratinocyte Proliferation: Calcipotriol has been shown to inhibit the proliferation of human keratinocytes in a dose- and time-dependent manner. This anti-proliferative effect is central to its therapeutic action in the hyperproliferative state of psoriasis.
-
Induction of Keratinocyte Differentiation: Psoriatic keratinocytes exhibit abnormal differentiation. Calcipotriol promotes the normal differentiation of these cells, helping to restore a healthy epidermal structure.
-
Modulation of Gene Expression: Upon binding to the VDR, Calcipotriol modulates the transcription of numerous genes involved in cell growth, differentiation, and inflammation. For instance, it has been shown to downregulate the expression of STAT1 and STAT3, key signaling molecules in inflammatory pathways. It also affects the expression of genes related to the IL-23/IL-17 axis, a critical cytokine pathway in psoriasis.
-
Immunomodulatory Effects: Calcipotriol has been observed to have immunomodulatory properties, including the suppression of T-cell activation and the modulation of cytokine production.
Signaling Pathways
The biological effects of Calcipotriol are primarily mediated through the Vitamin D Receptor signaling pathway.
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Protocols
To ascertain the biological activity of Calcipotriol Impurity A, a series of in vitro assays are required. The following protocols provide a framework for such an evaluation.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Caption: VDR Competitive Binding Assay Workflow.
Methodology:
-
Receptor Preparation: A source of VDR is required, which can be recombinant human VDR or a cell lysate from a VDR-expressing cell line.
-
Incubation: A fixed concentration of radiolabeled Calcitriol (e.g., [³H]-Calcitriol) is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test compound (Calcipotriol Impurity A). A parallel incubation with unlabeled Calcitriol serves as a positive control.
-
Separation: The bound radioligand is separated from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
Keratinocyte Proliferation Assay
This assay evaluates the effect of the test compound on the proliferation of keratinocytes, typically using the HaCaT cell line, an immortalized human keratinocyte line.
Caption: Keratinocyte Proliferation Assay Workflow.
Methodology:
-
Cell Culture: HaCaT cells are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Calcipotriol Impurity A.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is assessed using a suitable method, such as the MTT assay (which measures metabolic activity) or a BrdU incorporation assay (which measures DNA synthesis).
-
Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.
Gene Expression Analysis in Keratinocytes
This experiment investigates the effect of the test compound on the expression of genes known to be regulated by Calcipotriol.
Methodology:
-
Cell Treatment: HaCaT cells or primary human keratinocytes are treated with the test compound (Calcipotriol Impurity A) at a relevant concentration (e.g., around its IC50 for proliferation) for a specific duration (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the treated and untreated cells.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., STAT1, STAT3, IL17A, KRT10) are quantified by qRT-PCR. A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.
-
Data Analysis: The relative change in gene expression in the treated cells compared to the untreated control is calculated.
Data Presentation
The quantitative data obtained from the aforementioned experiments should be summarized in a clear and concise format to allow for easy comparison.
Table 1: Comparative Biological Activity of Calcipotriol and Calcipotriol Impurity A
| Parameter | Calcipotriol | Calcipotriol Impurity A |
| VDR Binding Affinity (Ki) | Data to be determined | Data to be determined |
| Keratinocyte Proliferation (IC50) | Data to be determined | Data to be determined |
| Gene Expression Modulation (Fold Change) | ||
| STAT1 | Data to be determined | Data to be determined |
| STAT3 | Data to be determined | Data to be determined |
| IL17A | Data to be determined | Data to be determined |
| KRT10 (a differentiation marker) | Data to be determined | Data to be determined |
Conclusion
While Calcipotriol is a well-characterized therapeutic agent for psoriasis, the biological activities of its impurities are not as extensively documented in publicly available literature. Calcipotriol Impurity A, being an active metabolite, is likely to possess some biological activity. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to thoroughly characterize the biological profile of this and other related impurities. Such studies are essential for a complete understanding of the pharmacological and toxicological profile of Calcipotriol drug products, ultimately ensuring patient safety and therapeutic efficacy. Further research is warranted to generate the quantitative data needed to fully assess the biological impact of Calcipotriol Impurity A.
An In-depth Technical Guide to MC 1046: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC 1046, also known as Calcipotriol EP Impurity A or 24-oxo-calcipotriol, is a significant metabolite and impurity of the synthetic vitamin D analog, Calcipotriol. As a compound closely related to a potent therapeutic agent, understanding its synthesis, chemical properties, and biological activity is crucial for drug development, quality control, and pharmacological studies. This technical guide provides a comprehensive overview of this compound, including a proposed synthetic protocol, detailed characterization methodologies, and an exploration of its mechanism of action through the Vitamin D Receptor (VDR) signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Calcipotriol is a well-established therapeutic agent for the treatment of psoriasis, exerting its effects by modulating keratinocyte proliferation and differentiation. This compound emerges as a key compound of interest due to its formation as a metabolite of Calcipotriol. The presence of the ketone at the C-24 position distinguishes it from the parent compound and influences its biological activity. This document serves as a detailed resource for researchers and professionals engaged in the study of vitamin D analogs and their impurities.
Synthesis of this compound
The synthesis of this compound can be approached through the selective oxidation of the C-24 hydroxyl group of Calcipotriol. While a specific, publicly available, detailed protocol is scarce, a general method can be proposed based on standard organic chemistry principles and literature on the synthesis of similar 24-keto vitamin D analogs.
Experimental Protocol: Proposed Synthesis of this compound via Oxidation of Calcipotriol
Materials:
-
Calcipotriol
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve Calcipotriol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Oxidation: To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the solution becomes clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, Mass Spectrometry, and HPLC.
Disclaimer: This is a proposed protocol and should be optimized for specific laboratory conditions.
Characterization of this compound
Comprehensive characterization is essential to confirm the chemical identity and purity of synthesized this compound. The following table summarizes the key analytical techniques and expected data.
| Technique | Parameter | Expected Data/Information |
| Chemical Identity | ||
| IUPAC Name | - | (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one |
| CAS Number | - | 126860-83-1 |
| Molecular Formula | - | C₂₇H₃₈O₃ |
| Molecular Weight | - | 410.59 g/mol |
| Chromatographic Analysis | ||
| High-Performance Liquid Chromatography (HPLC) | Purity | ≥95% (as per commercially available standards) |
| Retention Time | Dependent on the specific HPLC method (column, mobile phase, flow rate) | |
| Spectroscopic Analysis | ||
| ¹H NMR | Chemical Shifts | Characteristic signals for the vitamin D triene system, cyclopropyl group, and absence of the C-24 proton signal of the alcohol precursor. |
| ¹³C NMR | Chemical Shifts | Appearance of a carbonyl carbon signal (C-24) around 200-210 ppm and other characteristic signals for the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular Ion | [M+H]⁺ at m/z 411.29 or other adducts depending on the ionization method. |
| Fragmentation | Characteristic fragmentation pattern for the vitamin D skeleton and side chain. | |
| Infrared (IR) Spectroscopy | Functional Groups | Presence of a strong carbonyl (C=O) stretching vibration around 1650-1700 cm⁻¹, and O-H stretching for the hydroxyl groups. |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 264 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for complete signal assignment.
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern in MS/MS mode.
Mechanism of Action and Biological Activity
This compound, as a metabolite of Calcipotriol, is expected to exert its biological effects through the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a crucial role in regulating gene expression.
Signaling Pathway
The binding of this compound to the VDR initiates a cascade of molecular events, as depicted in the following diagram:
Biological Activity Data
Studies have investigated the biological activity of Calcipotriol metabolites. The available quantitative data suggests a reduced potency of this compound compared to its parent compound.
| Compound | Biological Activity Metric | Result | Reference |
| This compound | Effect on U937 cell differentiation | >100 times weaker than Calcipotriol | [1] |
| 24-keto-1,25-dihydroxyvitamin D₃ (analogous metabolite) | VDR binding affinity | Equipotent to 1,25-dihydroxyvitamin D₃ in some preparations | [2] |
Note: The data for the analogous metabolite of the natural vitamin D hormone suggests that 24-keto metabolites can retain high affinity for the VDR.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Conclusion
This compound is an important molecule in the context of Calcipotriol pharmacology and drug development. This guide provides a foundational understanding of its synthesis, a comprehensive approach to its characterization, and insights into its biological mechanism of action. The provided protocols and data serve as a valuable resource for researchers to further investigate the properties and potential implications of this Vitamin D analog metabolite. Further studies are warranted to fully elucidate the specific VDR binding affinity and detailed biological profile of this compound.
References
- 1. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal synthesis of 24-keto-1,25-dihydroxyvitamin D3. A metabolite formed in vivo with high affinity for the vitamin D cytosolic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacokinetics and metabolism of MC 1046
An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of MC 1046
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a primary metabolite of Calcipotriol (MC 903), a synthetic analog of vitamin D3 utilized in the topical treatment of psoriasis. The are intrinsically linked to its parent compound. Calcipotriol undergoes rapid metabolism to this compound and other metabolites, a process central to its favorable safety profile. This guide provides a comprehensive overview of the available scientific data on the formation of this compound and its biological activity, supported by detailed experimental methodologies and visual representations of key processes. It is important to note that while the metabolic pathway to this compound is well-documented, specific pharmacokinetic parameters for this compound itself are not extensively available in public literature. The focus of existing research has been on the parent drug, Calcipotriol.
Introduction to this compound
This compound is the 24-ketone metabolite of Calcipotriol.[1] The formation of this compound is a key step in the metabolic cascade of Calcipotriol. This conversion, along with the formation of another major metabolite, MC 1080, results in compounds with significantly reduced biological activity compared to the parent drug.[2] Specifically, the biological effects of this compound are reported to be over 100 times weaker than those of Calcipotriol, particularly concerning the regulation of calcium metabolism.[2] This rapid inactivation is a crucial factor in minimizing the systemic side effects of topically applied Calcipotriol.
Metabolism of Calcipotriol to this compound
The metabolism of Calcipotriol is a rapid process that occurs in various tissues, including the liver and skin keratinocytes.[1] The primary metabolic pathway involves the oxidation of the 24-hydroxyl group of Calcipotriol to form the 24-ketone derivative, this compound.
Metabolic Pathway
The conversion of Calcipotriol (MC 903) to this compound is a straightforward oxidation reaction.
Pharmacokinetics
Quantitative Data
The following table summarizes the key findings related to the biological activity of this compound in comparison to its parent compound, Calcipotriol.
| Compound | Biological Activity Comparison | Reference |
| This compound | >100 times weaker than Calcipotriol (MC 903) | [2] |
| MC 1080 | >100 times weaker than Calcipotriol (MC 903) | [2] |
Experimental Protocols
This section details the methodologies employed in the in vitro studies of Calcipotriol metabolism, which are crucial for understanding the formation of this compound.
In Vitro Metabolism of Calcipotriol in Human Keratinocytes
This protocol is based on the methodology described in studies investigating the metabolism of Calcipotriol in skin cells.[1]
Objective: To elucidate the metabolic pathway of Calcipotriol in cultured human keratinocytes.
Materials:
-
Cultured human keratinocyte cell lines (e.g., HPK1A)
-
Calcipotriol (MC 903)
-
Cell culture medium and supplements
-
Solvents for extraction (e.g., methanol, chloroform)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) for metabolite identification
Methodology:
-
Cell Culture: Human keratinocytes are cultured to near confluence in appropriate media.
-
Incubation: The cells are then incubated with Calcipotriol at a specific concentration (e.g., 10⁻⁸ M) for various time points.
-
Extraction of Metabolites: Following incubation, the cells and media are collected. The metabolites are extracted using organic solvents. The mixture is centrifuged to separate the organic and aqueous layers. The organic layer containing the parent drug and its metabolites is collected and dried.
-
Sample Preparation: The dried residue is redissolved in the HPLC mobile phase for analysis.
-
HPLC Analysis: The sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient of solvents (e.g., methanol/water) is used to separate the parent compound from its metabolites.
-
Metabolite Identification: The fractions eluting from the HPLC are collected and analyzed by mass spectrometry to identify the chemical structures of the metabolites, including this compound.
Conclusion
This compound is a key metabolite in the rapid inactivation pathway of Calcipotriol. Its significantly lower biological activity is a cornerstone of the therapeutic safety of its parent compound. While direct pharmacokinetic data for this compound is scarce, the understanding of its formation through well-established in vitro methodologies provides valuable insights for drug development professionals. Future research focusing on the specific ADME properties of this compound could further enhance the understanding of Calcipotriol's pharmacology.
References
- 1. In vitro metabolism of the anti-psoriatic vitamin D analog, calcipotriol, in two cultured human keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MC 1046 in Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC 1046 is a primary metabolite of the synthetic vitamin D3 analog, calcipotriol (MC 903), a compound widely utilized in the topical treatment of psoriasis.[1] Understanding the biological activity of this compound is crucial for a comprehensive assessment of the safety and systemic effects of calcipotriol. This technical guide provides an in-depth analysis of the role of this compound in calcium homeostasis, drawing upon available preclinical and clinical data. Given that this compound is a metabolite, its activity is best understood in the context of its parent compound, calcipotriol.
This compound is formed through the oxidation of the C-24 hydroxyl group of calcipotriol, resulting in a 24-keto derivative.[1][2] This metabolic conversion is a key step in the catabolism of calcipotriol. As with the natural active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), the biological effects of calcipotriol and its metabolites are mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates gene expression in various tissues, including those involved in calcium metabolism.
Data Presentation: The Attenuated Calcemic Profile of this compound
Direct quantitative data on the isolated effects of this compound on calcium homeostasis in vivo are limited. However, studies on its parent compound, calcipotriol, provide a strong framework for understanding its potential impact. A pivotal study demonstrated that the biological effects of this compound, along with another major metabolite (MC 1080), are more than 100 times weaker than those of calcipotriol. This significant reduction in potency is a key factor in the favorable safety profile of topical calcipotriol, as the rapid conversion to less active metabolites minimizes systemic calcemic effects.
To contextualize the minimal role of this compound, the following tables summarize the effects of its parent compound, calcipotriol, on key markers of calcium homeostasis in human subjects.
Table 1: Effect of High-Dose Topical Calcipotriol on Serum Calcium and PTH Levels
| Parameter | Baseline (Mean) | After 2 Weeks of High-Dose Calcipotriol (Mean) | Change (95% Confidence Interval) | P-value |
| Adjusted Total Calcium (mmol/L) | 2.25 | 2.39 | +0.14 (0.10 - 0.16) | < 0.01 |
| 0400 h PTH (pmol/L) | 5.11 | 2.53 | -2.58 (1.45 - 3.70) | < 0.01 |
| 0900 h PTH (pmol/L) | 4.04 | 1.96 | -2.08 (0.84 - 3.36) | < 0.01 |
Data from a study involving seven patients with extensive psoriasis treated with 200 g/week of calcipotriol ointment for the first week, followed by 300 g/week for the second week.
Table 2: Effect of High-Dose Topical Calcipotriol on 24-Hour Urinary Calcium Excretion
| Parameter | Baseline (Mean) | After 2 Weeks of High-Dose Calcipotriol (Mean) | Change (95% Confidence Interval) | P-value |
| 24-Hour Urine Calcium (mmol/24 h) | 3.40 | 5.49 | +2.09 (0.51 - 3.26) | < 0.05 |
Data from the same study as Table 1.
These data illustrate that while high doses of calcipotriol can influence systemic calcium homeostasis, the effects are generally modest. Given that this compound is substantially less potent, its contribution to these changes is considered minimal.
Signaling Pathway of Vitamin D Analogs
The biological actions of this compound, albeit weak, are mediated through the Vitamin D Receptor (VDR) signaling pathway. The following diagram illustrates the general mechanism of action for vitamin D analogs.
Caption: Vitamin D analog signaling pathway.
Experimental Protocols
The assessment of the calcemic activity of vitamin D analogs like this compound typically involves in vivo studies in rodent models. Below is a detailed methodology for a representative experimental protocol.
Objective: To determine the effect of this compound on serum calcium and parathyroid hormone (PTH) levels in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound (synthesized and purified)
-
Vehicle solution (e.g., propylene glycol or ethanol/saline)
-
Calcitriol (as a positive control)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Calcium and PTH assay kits (e.g., ELISA)
Methodology:
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Dosing:
-
Randomly assign rats to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Calcitriol positive control). A typical group size is 8-10 animals.
-
Administer the assigned treatment daily for a specified period (e.g., 7 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).
-
-
Sample Collection:
-
Collect blood samples at baseline (day 0) and at specified time points during and after the treatment period (e.g., days 3, 7, and 10). Blood is typically collected via tail vein or saphenous vein.
-
For terminal studies, blood can be collected via cardiac puncture under anesthesia.
-
Place rats in metabolic cages for 24-hour urine collection at baseline and on the final day of treatment to assess urinary calcium excretion.
-
-
Biochemical Analysis:
-
Centrifuge blood samples to separate plasma or serum.
-
Measure total and/or ionized calcium concentrations using a colorimetric assay or an ion-selective electrode.
-
Measure intact PTH levels using a species-specific ELISA kit.
-
Measure urinary calcium and creatinine concentrations to calculate the urinary calcium-to-creatinine ratio.
-
-
Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments.
-
A p-value of <0.05 is typically considered statistically significant.
-
Caption: Workflow for assessing calcemic activity.
Conclusion
This compound, the 24-ketone metabolite of calcipotriol, plays a minimal role in systemic calcium homeostasis. In vitro and in vivo evidence consistently demonstrate that its biological activity is substantially lower than that of its parent compound. The rapid metabolism of calcipotriol to the less active this compound is a key factor contributing to the favorable safety profile of topical calcipotriol therapy, allowing for potent local effects on keratinocyte differentiation and proliferation with a low risk of systemic hypercalcemia. For drug development professionals, this metabolic pathway highlights a successful strategy for designing vitamin D analogs with a wide therapeutic window. Future research could focus on further quantifying the VDR binding affinity of this compound and other metabolites to refine our understanding of their structure-activity relationships.
References
MC 1046: A Technical Guide to the Calcipotriol Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC 1046 is the primary metabolite of calcipotriol, a synthetic vitamin D3 analogue widely used in the topical treatment of psoriasis. This technical guide provides an in-depth overview of this compound, focusing on its generation, biological activity, and the experimental methodologies used for its characterization. While quantitative data on the bioactivity of this compound is limited in publicly available literature, this guide synthesizes existing knowledge and provides detailed protocols that can be adapted for its comprehensive analysis. The information presented is intended to support further research into the pharmacological profile of calcipotriol and its metabolites.
Introduction: Calcipotriol and its Metabolism
Calcipotriol is a cornerstone in the topical management of plaque psoriasis, exerting its therapeutic effects by modulating keratinocyte proliferation and differentiation. Upon topical application and subsequent systemic absorption, calcipotriol undergoes rapid metabolism, primarily in the liver. The metabolic pathway involves the oxidation of the C-24 hydroxyl group to form the α,β-unsaturated ketone analogue, this compound. This initial metabolite is further converted to MC 1080, a saturated ketone analog, and ultimately catabolized to calcitroic acid. It is generally understood that the metabolites of calcipotriol, including this compound, are significantly less potent or inactive compared to the parent compound.
Biological Activity of this compound
The biological effects of calcipotriol and its analogues are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression. While specific quantitative data on the VDR binding affinity and cellular potency of this compound are not widely available, qualitative assessments indicate that its biological activity is lower than that of calcipotriol.
Vitamin D Receptor (VDR) Binding Affinity
The affinity of a ligand for the VDR is a critical determinant of its biological potency. Studies have assessed the VDR binding affinity of calcipotriol metabolites, including this compound, and have concluded that they are less active than the parent compound.
Table 1: Qualitative Comparison of VDR Binding Affinity
| Compound | VDR Binding Affinity (Qualitative) | Reference(s) |
| Calcipotriol | High | [1] |
| This compound | Lower than Calcipotriol |
Effects on Cell Proliferation and Differentiation
Calcipotriol is known to inhibit the proliferation and promote the differentiation of keratinocytes, the primary cell type in the epidermis. It is presumed that this compound, while being a VDR ligand, exhibits a reduced capacity to elicit these cellular responses compared to calcipotriol.
Table 2: Qualitative Comparison of Cellular Activity
| Compound | Effect on Keratinocyte Proliferation | Effect on Keratinocyte Differentiation | Reference(s) |
| Calcipotriol | Potent Inhibition | Potent Induction | [2][3] |
| This compound | Lower Inhibitory Potency | Lower Induction Potency |
Signaling Pathway
This compound, as a metabolite of calcipotriol, is expected to follow the canonical Vitamin D Receptor (VDR) signaling pathway. Upon entering the target cell, the ligand binds to the VDR, inducing a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation, differentiation, and inflammation.
Experimental Protocols
This section provides detailed methodologies that can be adapted for the synthesis, purification, and biological characterization of this compound.
Synthesis of this compound (24-keto-calcipotriol)
The synthesis of this compound can be approached by oxidation of the C-24 hydroxyl group of calcipotriol.
Workflow for Synthesis and Purification of this compound
Protocol: Oxidation of Calcipotriol
-
Dissolution: Dissolve calcipotriol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Oxidizing Agent: Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane to the solution. The reaction should be monitored by thin-layer chromatography (TLC) to track the conversion of the starting material.
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for Dess-Martin periodinane).
-
Extraction: Extract the crude product with an organic solvent and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude this compound can be purified using reversed-phase HPLC.
Protocol: HPLC Purification [4][5][6]
-
Column: Utilize a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient will need to be optimized to achieve good separation of this compound from unreacted calcipotriol and other byproducts.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 264 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
VDR Competitive Binding Assay
This assay determines the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Protocol: VDR Competitive Binding Assay [7]
-
Reagents:
-
Recombinant human VDR
-
Radiolabeled calcitriol (e.g., [³H]-1α,25(OH)₂D₃)
-
Unlabeled this compound (serial dilutions)
-
Unlabeled calcitriol (for determining non-specific binding)
-
Assay buffer
-
-
Procedure:
-
Incubate a fixed concentration of recombinant VDR and radiolabeled calcitriol with varying concentrations of this compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).
-
After incubation, separate the bound and free radioligand using a method such as hydroxylapatite precipitation or filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Keratinocyte Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effect of this compound.
-
Cell Culture: Plate human keratinocytes (e.g., HaCaT cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, calcipotriol (as a positive control), and vehicle (as a negative control) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the log concentration of the compound to determine the EC₅₀ value (the concentration that causes 50% of the maximal inhibitory effect).
-
Keratinocyte Differentiation Assay
The induction of keratinocyte differentiation can be assessed by measuring the expression of differentiation markers such as involucrin.
Protocol: Involucrin Expression Assay (Western Blot) [10][11]
-
Cell Culture and Treatment: Culture human keratinocytes and treat them with this compound, calcipotriol, and a vehicle control for an appropriate duration to induce differentiation (e.g., 5-7 days).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for involucrin.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of involucrin.
In Vivo Models
The in vivo efficacy of this compound can be evaluated in animal models of psoriasis, such as the imiquimod-induced psoriasis-like skin inflammation model in mice.[12][13][14]
Conclusion
This compound is a primary metabolite of calcipotriol with reportedly lower biological activity. This technical guide has provided a framework for its synthesis, purification, and comprehensive biological evaluation. The detailed protocols for VDR binding, cell proliferation, and differentiation assays will enable researchers to quantitatively assess the pharmacological profile of this compound and further elucidate the structure-activity relationships of calcipotriol and its metabolites. Further research is warranted to obtain precise quantitative data on the bioactivity of this compound to fully understand its contribution to the overall therapeutic and safety profile of calcipotriol.
References
- 1. An Overview on Management of Psoriasis Using Calcipotriene and Its Amalgamation as Nano Based Drug Delivery System | MDPI [mdpi.com]
- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A left/right comparison of twice-daily calcipotriol ointment and calcitriol ointment in patients with psoriasis: the effect on keratinocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006071129A1 - Process for preparation of a pharmaceutical grade calcipotriol anhydrous - Google Patents [patents.google.com]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of involucrin in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcipotriol and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to GPI-1046: A Neurotrophic Immunophilin Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPI-1046 is a synthetic, non-immunosuppressive ligand of the FK506-binding protein (FKBP), which has demonstrated significant neurotrophic and neuroprotective properties in a variety of preclinical models. By binding to FKBP12, GPI-1046 initiates a cascade of intracellular events that promote neuronal survival, regeneration, and functional recovery. This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to GPI-1046, intended to serve as a technical resource for professionals in the field of neuroscience and drug development.
Discovery and History
GPI-1046, chemically identified as 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, emerged from research focused on the neurotrophic effects of immunosuppressant drugs like FK506 (tacrolimus).[1][2] Scientists sought to separate the neuroregenerative properties of these compounds from their immunosuppressive activities.[1] The design of GPI-1046 was based on the understanding that FK506's interaction with the immunophilin FKBP-12 was key to its neurotrophic effects, while its immunosuppressive action resulted from the subsequent inhibition of calcineurin by the FK506/FKBP-12 complex.[1][3]
The synthesis of GPI-1046 successfully created a molecule that binds to FKBP-12 but does not interact with calcineurin, thus exhibiting neurotrophic activity without the associated immunosuppression.[1][3] This pivotal development, reported in the mid-to-late 1990s, opened a new avenue for the therapeutic application of immunophilin ligands in neurodegenerative diseases and nerve injury.[1]
Mechanism of Action
GPI-1046 exerts its neurotrophic effects through a multi-faceted mechanism of action, primarily initiated by its binding to FKBP12. While the complete downstream signaling is still under investigation, several key pathways have been elucidated.
2.1. FKBP12 Binding and Neurite Outgrowth:
GPI-1046 binds to the prolyl isomerase active site of FKBP12.[1] This interaction is believed to trigger a conformational change in FKBP12, leading to the activation of downstream signaling cascades that promote neurite outgrowth.[1] In vitro studies have demonstrated that GPI-1046 can elicit neurite outgrowth from sensory neuronal cultures at picomolar concentrations, with maximal effects comparable to nerve growth factor (NGF).[1][2] Interestingly, the neurotrophic potency of GPI-1046 is significantly greater than its apparent affinity for FKBP-12, suggesting an amplification of the signal.[2]
2.2. Upregulation of Glutamate Transporter 1 (GLT1):
GPI-1046 has been shown to upregulate the expression of the glutamate transporter 1 (GLT1) in the prefrontal cortex and nucleus accumbens core.[4] This action is significant as it can reduce excitotoxicity by clearing excess glutamate from the synaptic cleft, a process implicated in various neurodegenerative conditions.
2.3. Modulation of Intracellular Calcium Signaling:
In models of HIV-associated sensory neuropathy, GPI-1046 has been found to attenuate store-operated calcium (SOC) entry and reduce IP3 receptor-mediated calcium release from the endoplasmic reticulum.[4] By modulating intracellular calcium homeostasis, GPI-1046 can protect neurons from calcium-induced apoptosis and dysfunction.
2.4. Upregulation of Presenilin-1 (PS-1) and NMDA Receptor Function:
Studies in animal models of Parkinson's disease have revealed that GPI-1046 treatment can up-regulate the expression of presenilin-1 (PS-1) mRNA and protein.[5] This is noteworthy because PS-1 is critical for normal N-methyl-D-aspartate (NMDA) receptor function.[5] GPI-1046 was found to restore NMDA-mediated synaptic transmission in lesioned rats, suggesting a novel mechanism for improving excitatory neurotransmission.[5]
2.5. Antioxidant Effects:
GPI-1046 has demonstrated the ability to increase striatal glutathione (GSH) levels, a key intracellular antioxidant.[3] This suggests that part of its neuroprotective effect may be mediated by attenuating oxidative stress.[3]
Signaling Pathway of GPI-1046
Caption: Signaling pathways activated by GPI-1046.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from various preclinical studies investigating the efficacy of GPI-1046.
Table 1: In Vitro Neurite Outgrowth Stimulation
| Assay System | Parameter | GPI-1046 Concentration | Result | Reference |
| Chicken Sensory Ganglia | Neurite Outgrowth | 1 pM | Significant Enhancement | [1][2] |
| Chicken Sensory Ganglia | EC50 | 58 pM | 50% of Maximal Stimulation | [2] |
| Chicken Sensory Ganglia | Maximal Stimulation | 1-10 nM | Comparable to Nerve Growth Factor | [1][2] |
| gp120-induced DRG neurons | Neurite Protection | 1-1000 nM (dose-dependent) | Protection from damage | [4] |
Table 2: In Vivo Neuroregeneration and Neuroprotection
| Animal Model | Lesion/Toxin | GPI-1046 Dose | Outcome | Quantitative Result | Reference |
| Rat Sciatic Nerve Lesion | Crush Injury | 3 or 10 mg/kg s.c. | Axon & Myelin Regeneration | Stimulated regeneration | [1] |
| Rat Serotonin Neuron Lesion | Parachloroamphetamine | 40 mg/kg s.c. | Serotonin Fiber Density | Doubled density in somatosensory cortex | [1] |
| Mouse Parkinson's Model | MPTP | 4 mg/kg s.c. | Striatal TH+ Processes | Doubled the number of spared processes | [2] |
| Rat Parkinson's Model | 6-OHDA | 10 mg/kg s.c. | Striatal TH+ Fiber Density | Pronounced increase | [2] |
| ALS Mouse Model | N/A | 50 mg/kg p.o. | Survival | Increased average survival by ~12% (26 days) | [4] |
| Alcohol-Preferring Rats | Ethanol Intake | 20 mg/kg | Ethanol Consumption | ~70% reduction | [4] |
Table 3: Receptor Binding and Enzyme Inhibition
| Target | Parameter | GPI-1046 | FK506 | Reference |
| FKBP-12 | Ki for rotamase inhibition | ~7.5 nM | - | [2] |
| T-cell Proliferation | Inhibition | No inhibition up to 10 µM | Inhibitory at low nM | [1] |
Key Experimental Protocols
4.1. In Vitro Neurite Outgrowth Assay (Chicken Dorsal Root Ganglia)
-
Objective: To assess the potency of GPI-1046 in promoting neurite outgrowth.
-
Methodology:
-
Dorsal root ganglia (DRG) are dissected from chick embryos.
-
DRG explants are cultured in a suitable medium (e.g., Matrigel) in the absence of exogenously added growth factors.[6]
-
GPI-1046 is added to the culture medium at various concentrations (e.g., 1 pM to 10 nM).[1][2]
-
Cultures are incubated for a defined period (e.g., 24-48 hours).
-
Neurite outgrowth is quantified by measuring the length and/or number of neurites extending from the explant, often using microscopy and image analysis software.
-
-
Reference: Steiner et al., 1997, PNAS.[1]
Experimental Workflow: In Vitro Neurite Outgrowth Assay
Caption: Workflow for assessing in vitro neurite outgrowth.
4.2. In Vivo Parkinson's Disease Model (MPTP-induced)
-
Objective: To evaluate the neuroprotective and/or neurorestorative effects of GPI-1046 in a mouse model of Parkinson's disease.
-
Methodology:
-
Male CD1 mice receive daily intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at 30 mg/kg for five days to induce dopaminergic neurodegeneration.[1]
-
GPI-1046 is administered via subcutaneous (s.c.) injection. Dosing paradigms can vary, for example:
-
Animals are sacrificed at a predetermined time point after MPTP treatment.
-
Brain tissue is processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons and fibers in the striatum and substantia nigra to assess the extent of dopaminergic sparing or regeneration.
-
-
Reference: Steiner et al., 1997, PNAS.[1]
Experimental Workflow: MPTP Mouse Model
Caption: Workflow for the in vivo MPTP mouse model.
Discussion and Future Directions
GPI-1046 represents a significant advancement in the development of neurotrophic agents. Its ability to promote neuronal survival and regeneration without causing immunosuppression makes it an attractive candidate for the treatment of a range of neurological disorders. Preclinical studies have demonstrated its potential in models of peripheral nerve injury, Parkinson's disease, and other conditions characterized by neuronal damage.
However, it is important to note that the translation of these promising preclinical findings to clinical efficacy has been challenging. For instance, studies in MPTP-treated primates did not show the same regenerative effects observed in rodents, suggesting potential species-specific differences in the response to GPI-1046.[7][8] Further research is needed to fully elucidate the complex signaling pathways modulated by GPI-1046 and to identify the patient populations most likely to benefit from this therapeutic approach.
Future investigations should focus on:
-
Identifying more specific downstream targets of the FKBP12/GPI-1046 complex.
-
Exploring the therapeutic potential of GPI-1046 in a wider range of neurodegenerative and psychiatric disorders.
-
Conducting well-designed clinical trials to definitively assess the safety and efficacy of GPI-1046 in human patients.
Conclusion
GPI-1046 is a potent, non-immunosuppressive immunophilin ligand with well-documented neurotrophic properties in preclinical models. Its multifaceted mechanism of action, involving the modulation of several key intracellular signaling pathways, underscores its potential as a therapeutic agent for neurological disorders. While clinical translation remains a hurdle, the extensive body of research on GPI-1046 provides a solid foundation for continued investigation and development in the quest for effective treatments for neurodegeneration and nerve injury.
References
- 1. pnas.org [pnas.org]
- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The non-immunosuppressive immunophilin ligand GPI-1046 potently stimulates regenerating axon growth from adult mouse dorsal root ganglia cultured in Matrigel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
In Vitro Profile of MC1046: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1046 is a primary metabolite of the synthetic vitamin D3 analog, calcipotriol (MC903), a compound widely utilized in the topical treatment of psoriasis. Understanding the in vitro characteristics of MC1046 is crucial for elucidating the metabolic fate and overall pharmacological profile of calcipotriol. This technical guide provides a comprehensive overview of the in vitro studies of MC1046, focusing on its biological activity, the experimental protocols used for its characterization, and its relationship within the broader vitamin D signaling pathway.
MC1046 is formed through the oxidation of the 24-hydroxyl group of calcipotriol, resulting in a 24-keto derivative.[1] In vitro studies have been instrumental in characterizing its formation and biological significance, revealing that it is a product of metabolism in human keratinocytes.[1] A key finding from these studies is that MC1046 exhibits significantly reduced biological activity compared to its parent compound, calcipotriol.[2]
Quantitative Data Summary
While specific IC50 and VDR binding affinity values for MC1046 are not extensively reported in publicly available literature, comparative studies have provided a qualitative and semi-quantitative understanding of its potency. The available data consistently indicates that the biological activity of MC1046 is substantially lower than that of calcipotriol.
| Compound | Target/Assay | Cell Line | Result | Reference |
| MC1046 | Cell Differentiation & Proliferation | U937 (human histiocytic lymphoma) | >100 times weaker than Calcipotriol | [2] |
| MC1046 | Biological Activity (unspecified) | - | Lower than Calcipotriol | [1] |
| Calcipotriol (MC903) | Cell Differentiation & Proliferation | U937 | Potent inducer of differentiation and inhibitor of proliferation | [2] |
Signaling Pathway
The biological effects of vitamin D analogs, including calcipotriol and its metabolites, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The binding of a ligand to the VDR initiates a cascade of molecular events that ultimately modulate gene expression.
References
- 1. In vitro metabolism of the anti-psoriatic vitamin D analog, calcipotriol, in two cultured human keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GPI-1046 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GPI-1046, a non-immunosuppressive neurotrophic agent, in cell culture experiments. The information is intended to assist researchers in designing and executing experiments to evaluate the neuroprotective and neuroregenerative properties of this compound.
Introduction to GPI-1046
GPI-1046 is a synthetic, non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12). Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not inhibit calcineurin, thus avoiding the immunosuppressive side effects associated with FK506. The primary interest in GPI-1046 stems from its potent neurotrophic and neuroprotective activities, making it a valuable tool for research in neurodegenerative diseases and nerve injury.
The mechanism of action of GPI-1046 is not fully elucidated but is known to be independent of calcineurin inhibition. It is believed to exert its effects through binding to FKBP12, which in turn modulates intracellular signaling pathways related to neuronal survival, neurite outgrowth, and protection against apoptosis.
Data Summary
The following tables summarize quantitative data from representative studies on the effects of GPI-1046 in cell culture.
Table 1: Effect of GPI-1046 on Neurite Outgrowth
| Cell Line | GPI-1046 Concentration | Observation | Reference |
| Dorsal Root Ganglion (DRG) neurons | 1 nM - 1000 nM | Dose-dependent protection of neurites from damage. | [1] |
| SH-SY5Y neuroblastoma | Not specified | Can be used to study neurite outgrowth. | [2][3] |
| N18TG2 neuroblastoma | Not applicable | General neurite outgrowth studies. | [4] |
Table 2: Neuroprotective Effects of GPI-1046
| Cell Line | Stressor | GPI-1046 Concentration | Protective Effect | Reference |
| Dorsal Root Ganglion (DRG) neurons | gp120 | 100 nM | Reduction of IP3 receptor-mediated calcium release. | [1] |
| SH-SY5Y neuroblastoma | Not specified | Can be used to study neuroprotection. | [5] |
Table 3: Anti-apoptotic Effects of GPI-1046
| Cell Line | Apoptosis Inducer | GPI-1046 Concentration | Effect on Apoptosis | Reference |
| Jurkat Cells | Not specified | Not specified | Inhibition of apoptosis. | [6] |
| SH-SY5Y neuroblastoma | Various | Not specified | Can be used to study apoptosis. | [7][8] |
Experimental Protocols
Preparation of GPI-1046 Stock Solution
Materials:
-
GPI-1046 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of GPI-1046 by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Cell Culture and Treatment
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture flasks or plates
-
GPI-1046 stock solution
Protocol:
-
Culture the neuroblastoma cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 24-well plates for neurite outgrowth analysis) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
On the day of treatment, prepare fresh dilutions of GPI-1046 from the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay (e.g., 1 nM to 1 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of GPI-1046. Include a vehicle control (medium with the same concentration of DMSO used for the highest GPI-1046 concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with the specific assay.
Neurite Outgrowth Assay
Protocol:
-
Seed neuroblastoma cells on a suitable substrate (e.g., poly-L-lysine coated plates) in a low-serum medium to encourage differentiation.
-
Treat the cells with varying concentrations of GPI-1046 as described in section 3.2.
-
After the desired incubation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify neurite length and branching using appropriate image analysis software.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Protocol:
-
Seed cells in a 96-well plate and treat with GPI-1046 as described in section 3.2.
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Seed cells in a 6-well plate and treat with GPI-1046 and/or an apoptosis-inducing agent.
-
After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of GPI-1046 and a general experimental workflow.
Caption: Proposed signaling pathway of GPI-1046.
Caption: General experimental workflow for GPI-1046.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogen induces neurite outgrowth via Rho family GTPases in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurite outgrowth induced by stimulation of angiotensin II AT2 receptors in SH-SY5Y neuroblastoma cells involves c-Src activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurite outgrowth from N18TG2 neuroblastoma induced by H-7, a protein kinase inhibitor, in the presence of colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic Cell Death in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: MC 1046 Experimental Protocol for VDR Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1] It is a well-established therapeutic target for a variety of conditions, including osteoporosis, psoriasis, and certain cancers.[1] The development of novel VDR ligands requires robust and reliable methods to characterize their binding affinity and functional activity. This application note provides a detailed experimental protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, exemplified by MC 1046, for the VDR. Additionally, it outlines the VDR signaling pathway and presents a sample data structure for quantitative analysis.
Quantitative Data Summary
The binding affinity of a test compound for the VDR is typically determined by its ability to compete with a high-affinity radiolabeled ligand, such as [³H]-1α,25-dihydroxyvitamin D₃ (calcitriol). The key parameters derived from this assay are the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ). The following table provides an example of how to present such data, using the well-characterized VDR agonist calcitriol as a reference.
| Compound | Radioligand | Receptor Source | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| This compound | [³H]-Calcitriol | Recombinant Human VDR | User Determined | User Calculated | N/A |
| Calcitriol | [³H]-Calcitriol | Recombinant Human VDR | ~0.1 - 1 | ~0.05 - 0.5 | [2] |
Note: IC₅₀ and Kᵢ values are dependent on experimental conditions such as radioligand concentration and receptor preparation.
Experimental Protocol: Competitive Radioligand Binding Assay for VDR
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) for the Vitamin D Receptor using a competitive radioligand binding assay with a filtration-based separation of bound and free ligand.[3][4]
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.[5]
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Calcitriol) with high specific activity.
-
Test Compound: this compound, serially diluted in assay buffer.
-
Unlabeled Ligand: A high concentration of unlabeled calcitriol for determining non-specific binding.[5]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 150 mM KCl.
-
Separation System: Glass fiber filters (e.g., GF/C or GF/B) pre-treated with 0.3% polyethylenimine (PEI), and a vacuum filtration manifold (cell harvester).[4][6]
-
Scintillation Cocktail
-
96-well microplates
-
Liquid Scintillation Counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and unlabeled calcitriol in assay buffer. A typical concentration range for the test compound would be from 10⁻¹² M to 10⁻⁵ M.
-
Dilute the [³H]-calcitriol in assay buffer to a final concentration at or below its Kₔ (typically 0.1-1 nM).[7]
-
Prepare the VDR receptor preparation at an appropriate concentration in assay buffer. The optimal concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.[7]
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: VDR preparation + [³H]-calcitriol + assay buffer.
-
Non-specific Binding: VDR preparation + [³H]-calcitriol + a saturating concentration of unlabeled calcitriol (e.g., 1 µM).[5]
-
Competitive Binding: VDR preparation + [³H]-calcitriol + serial dilutions of the test compound (this compound).
-
-
-
Incubation:
-
Incubate the plate at 4°C for 16-18 hours or at 25°C for 2-4 hours to allow the binding reaction to reach equilibrium. The optimal time and temperature should be determined empirically.
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Dry the filters completely.
-
Place the filters into scintillation vials, add an appropriate volume of scintillation cocktail, and cap the vials.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[4]
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))
-
Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the VDR.
-
-
Visualizations
Caption: Experimental workflow for the VDR competitive binding assay.
Caption: VDR genomic signaling pathway initiated by ligand binding.
References
- 1. Structure and the Anticancer Activity of Vitamin D Receptor Agonists [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Acasunlimab (GEN1046)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acasunlimab, also known as GEN1046, is an investigational bispecific antibody that represents a promising approach in cancer immunotherapy. It is designed to simultaneously target two key immune-regulatory molecules: Programmed Death-Ligand 1 (PD-L1) and 4-1BB (CD137). This dual-targeting mechanism aims to block the inhibitory PD-1/PD-L1 pathway while providing a conditional co-stimulatory signal to T cells and Natural Killer (NK) cells through 4-1BB activation, thereby enhancing the anti-tumor immune response.[1][2][3] Given the complexity of this bispecific antibody, a suite of robust analytical methods is required to characterize its binding properties, functional activity, and pharmacokinetic profile in biological samples.
These application notes provide an overview of the key analytical methods and detailed protocols for the detection and characterization of Acasunlimab (GEN1046).
Data Presentation
Table 1: Binding Affinity of Acasunlimab (GEN1046) to Human and Cynomolgus Monkey PD-L1 and 4-1BB
| Target | Species | Method | Affinity (KD) | Reference |
| PD-L1 | Human | Biolayer Interferometry | 0.16 nmol/L | [4] |
| 4-1BB | Human | Biolayer Interferometry | 0.15 nmol/L | [4] |
| PD-L1 | Cynomolgus Monkey | Biolayer Interferometry | 0.27 nmol/L | [4] |
| 4-1BB | Cynomolgus Monkey | Biolayer Interferometry | 0.25 nmol/L | [4] |
Table 2: Functional Activity of Acasunlimab (GEN1046) in T-Cell Proliferation Assays
| Assay Type | EC50 | Reference |
| Polyclonal CD8+ T-cell proliferation | 39 ± 10 pmol/L | [4] |
| Antigen-specific CD8+ T-cell proliferation | 15 ± 2 pmol/L | [4] |
Signaling Pathway and Mechanism of Action
Acasunlimab's mechanism of action is centered on the synergistic activation of T-cells by concurrently blocking an inhibitory signal and providing a co-stimulatory one. One arm of the bispecific antibody binds to PD-L1, which is often expressed on tumor cells and antigen-presenting cells (APCs), preventing its interaction with the PD-1 receptor on T-cells. This blockade releases the "brakes" on the T-cell. The other arm binds to the 4-1BB receptor on T-cells. Crucially, the agonistic activity of the 4-1BB binding is conditional upon the simultaneous binding to PD-L1, which leads to the clustering of 4-1BB receptors and subsequent signal transduction.[2][4] This conditional activation is a key safety feature, designed to localize potent immune activation to the tumor microenvironment where PD-L1 is present, thereby minimizing systemic toxicities. The combined effect is an enhanced T-cell activation, proliferation, cytokine release, and ultimately, a more potent anti-tumor immune response.
Experimental Protocols
Binding Affinity Measurement by Biolayer Interferometry (BLI)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of Acasunlimab to its targets, PD-L1 and 4-1BB.
Principle: BLI is a label-free optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip. Binding of molecules to the biosensor surface causes a shift in the interference pattern, which is proportional to the number of bound molecules. This allows for real-time monitoring of binding and dissociation events.[5][6]
Materials:
-
BLI instrument (e.g., Octet RED384)[6]
-
Streptavidin (SA) biosensors
-
Recombinant biotinylated human and cynomolgus monkey PD-L1 and 4-1BB proteins
-
Acasunlimab (GEN1046)
-
Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
-
96-well or 384-well black plates[6]
Protocol:
-
Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.
-
Immobilization: Load the biotinylated recombinant target proteins (PD-L1 or 4-1BB) onto the SA biosensors. Aim for a stable baseline signal.
-
Baseline: Equilibrate the biosensors in kinetics buffer to establish a stable baseline.
-
Association: Transfer the biosensors to wells containing a dilution series of Acasunlimab in kinetics buffer and measure the association for a defined period (e.g., 300 seconds).
-
Dissociation: Transfer the biosensors back to wells containing only kinetics buffer and measure the dissociation for a defined period (e.g., 600 seconds).
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
In Vitro T-Cell Proliferation Assay
Objective: To assess the ability of Acasunlimab to induce the proliferation of T-cells.
Principle: T-cell proliferation is measured by the dilution of a fluorescent dye, carboxyfluorescein succinimidyl ester (CFSE). CFSE covalently labels intracellular proteins, and with each cell division, the fluorescence intensity is halved. The proliferation can be quantified by flow cytometry.[7]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI 1640 medium supplemented with 10% FBS
-
CFSE dye
-
Anti-CD3 antibody (for polyclonal stimulation)
-
Antigen-presenting cells (APCs) expressing PD-L1 (for antigen-specific assays)
-
Acasunlimab (GEN1046) and control antibodies
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood.
-
CFSE Labeling: Resuspend cells in serum-free medium and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the reaction with 5 volumes of complete medium. Wash the cells twice.[7]
-
Assay Setup:
-
Polyclonal Assay: Plate CFSE-labeled PBMCs in a 96-well plate pre-coated with anti-CD3 antibody.
-
Antigen-Specific Assay: Co-culture CFSE-labeled T-cells with PD-L1 expressing APCs (e.g., dendritic cells) and a specific antigen.[8]
-
-
Treatment: Add a serial dilution of Acasunlimab or control antibodies to the wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. Gate on the T-cell population (e.g., CD8+) and measure the CFSE fluorescence.
-
Data Analysis: Determine the percentage of proliferated cells by gating on the populations with reduced CFSE fluorescence compared to the non-proliferating control. Calculate the expansion index or EC50 values from the dose-response curve.[4][9]
T-Cell Mediated Cytotoxicity Assay
Objective: To evaluate the capacity of Acasunlimab to enhance the killing of tumor cells by T-cells.
Principle: This assay measures the ability of effector T-cells to lyse target tumor cells. Cytotoxicity can be assessed by measuring the release of intracellular components (e.g., LDH), by real-time cell impedance analysis, or by flow cytometry detection of markers of degranulation (CD107a) and cytotoxic potential (Granzyme B) in the T-cells.[4][10]
Materials:
-
Effector cells: Activated human CD8+ T-cells (e.g., antigen-specific T-cells)
-
Target cells: PD-L1 positive tumor cell line (e.g., MDA-MB-231)
-
Acasunlimab (GEN1046) and control antibodies
-
Assay medium (e.g., RPMI 1640 with 10% FBS)
-
For flow cytometry: Antibodies against CD8, CD107a, and Granzyme B
-
Real-time cell analyzer (e.g., xCELLigence) or plate reader for LDH assay
Protocol (Flow Cytometry Method):
-
Cell Preparation: Pre-activate CD8+ T-cells to induce 4-1BB expression.
-
Co-culture: Co-culture the activated T-cells with the target tumor cells at a specific effector-to-target (E:T) ratio in a 96-well plate.
-
Treatment: Add Acasunlimab or control antibodies to the co-culture. Also, add a fluorescently labeled anti-CD107a antibody at the beginning of the co-culture.
-
Incubation: Incubate for 4-6 hours at 37°C. Add a protein transport inhibitor (e.g., Monensin) for the last few hours to allow intracellular accumulation of Granzyme B.
-
Staining: Harvest the cells and stain for cell surface markers (e.g., CD8). Then, fix and permeabilize the cells and stain for intracellular Granzyme B.
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of CD8+ T-cells that are positive for CD107a and Granzyme B.
-
Data Analysis: Compare the percentage of CD107a+ Granzyme B+ CD8+ T-cells across different treatment conditions.
Experimental Workflow Diagram
References
- 1. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 6. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Acasunlimab, an Fc-inert PD-L1×4-1BB bispecific antibody, combined with PD-1 blockade potentiates antitumor immunity via complementary immune modulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EC50 - Wikipedia [en.wikipedia.org]
- 10. scienceopen.com [scienceopen.com]
Application Notes and Protocols for MC 1046 (GEN1046) in In Vivo Animal Studies
Introduction
These application notes provide detailed protocols and guidance for in vivo animal studies using the bispecific antibody MC 1046, also known as GEN1046 or Acasunlimab. This document is intended for researchers, scientists, and drug development professionals. It is important to note that the designation "this compound" can be ambiguous. This document focuses on GEN1046, a bispecific antibody targeting PD-L1 and 4-1BB, due to the availability of recent and detailed preclinical data. Another compound, GPI-1046, with neurotrophic properties, has also been described in scientific literature, and researchers should ensure they are working with the correct molecule.
GEN1046 is an investigational immunotherapy designed to enhance anti-tumor immune responses by simultaneously blocking the programmed cell death ligand 1 (PD-L1) pathway and providing a conditional co-stimulatory signal through the 4-1BB (CD137) receptor on T cells and NK cells.[1][2][3][4]
Data Presentation: In Vivo Efficacy of GEN1046
The following table summarizes the quantitative data from a key preclinical in vivo study of GEN1046.
| Parameter | Details | Reference |
| Animal Model | Double knock-in (dKI) transgenic C57BL/6 mice with human PD-L1 (hPD-L1) and a human 4-1BB extracellular domain. | [1][5] |
| Tumor Model | Subcutaneous engraftment of MC38 murine colon adenocarcinoma cells transfected with hPD-L1 (MC38-hPD-L1). | [1][5] |
| Dosage | 5 mg/kg | [1][3] |
| Administration Route | Intravenous (IV) injection | [3] |
| Dosing Schedule | Twice weekly for three cycles | [1][3] |
| Primary Efficacy Endpoint | Tumor growth inhibition and progression-free survival. | [1][5] |
| Observed Outcome | Complete tumor regression in all treated animals and a significant increase in progression-free survival compared to control groups.[1][5] |
Experimental Protocols
Protocol: In Vivo Antitumor Efficacy Study of GEN1046 in a Syngeneic Mouse Model
This protocol outlines the methodology for evaluating the antitumor activity of GEN1046 in the MC38-hPD-L1 tumor model using hPD-L1/h4-1BB double knock-in mice.[1][5]
1. Animal Model and Husbandry
-
Species: Mus musculus
-
Strain: Double knock-in (dKI) transgenic C57BL/6 mice expressing human PD-L1 and the human 4-1BB extracellular domain.[1]
-
Age: 6-8 weeks
-
Housing: Maintained in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation
-
Cell Line: MC38 murine colon adenocarcinoma cells engineered to express human PD-L1 (MC38-hPD-L1).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest MC38-hPD-L1 cells during the exponential growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[1][6]
-
3. Experimental Groups and Treatment
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of approximately 80-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[1][6]
-
Treatment Groups:
-
Dosing Schedule: Administer the treatments intravenously twice a week for three consecutive weeks.[1][3]
-
Monitoring: Monitor animal health and body weight throughout the study.
4. Efficacy Assessment
-
Primary Endpoints:
-
Tumor volume: Measure tumors 2-3 times per week.
-
Progression-free survival: Defined as the time for tumors to reach a predetermined size (e.g., 500 mm³).[1]
-
-
Secondary Endpoints (Optional):
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis: At the end of the study, tumors can be excised, dissociated, and analyzed by flow cytometry for the presence and activation status of various immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells).
-
Cytokine Analysis: Collect peripheral blood to measure the levels of inflammatory cytokines such as IFNγ, TNFα, and IL-2.[1]
-
5. Statistical Analysis
-
Analyze differences in tumor growth between groups using appropriate statistical methods, such as a two-way ANOVA with repeated measures.
-
Compare survival data using the Kaplan-Meier method and a log-rank test.
Visualizations
Caption: Signaling pathway of GEN1046.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. A bispecific targeting PD-L1 and 4-1BB shows potential from culture to clinic [acir.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing MC 1046 as a Negative Control in Vitamin D Receptor (VDR) Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of Vitamin D Receptor (VDR) signaling, the use of appropriate controls is paramount to ensure the specificity and validity of experimental results. While potent VDR agonists like calcitriol are used to elicit a positive response, a reliable negative control is equally crucial. MC 1046, an impurity of the synthetic vitamin D analog calcipotriol, serves as an effective negative control in VDR activation assays.[1][2] Its structural similarity to VDR agonists, coupled with its negligible activity, makes it an ideal tool to differentiate true VDR-mediated effects from off-target or non-specific cellular responses. These application notes provide a comprehensive guide for the use of this compound as a negative control in VDR activation studies.
Principle and Rationale for Use as a Negative Control
The primary utility of this compound in this context is to establish a baseline response in VDR-expressing systems. By treating cells with this compound alongside a known VDR agonist (e.g., calcitriol), researchers can confirm that the observed biological effects, such as target gene expression or reporter gene activation, are specifically due to VDR agonism and not a result of the compound's chemical scaffold, the vehicle, or other experimental artifacts. This compound is described as a ligand of VDR-like receptors with minimal effects on calcium homeostasis, suggesting it does not significantly activate the VDR signaling pathway.[1][2]
VDR Signaling Pathways
The Vitamin D Receptor is a ligand-activated transcription factor that modulates gene expression through two primary pathways: genomic and non-genomic.
Genomic Pathway
The classical genomic pathway involves the binding of an active VDR ligand, like calcitriol, to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of VDR-responsive genes.
VDR Genomic Signaling Pathway.
Non-Genomic Pathway
VDR can also mediate rapid, non-genomic responses that do not involve gene transcription. These effects are initiated by the binding of VDR ligands to a subpopulation of VDR localized at the plasma membrane. This interaction can trigger rapid intracellular signaling cascades, such as changes in intracellular calcium levels and the activation of protein kinases like PKC and MAPK.
VDR Non-Genomic Signaling Pathway.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to characterize the activity of this compound relative to calcitriol.
Table 1: VDR Competitive Binding Affinity
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Description |
| Calcitriol | 1.5 | 0.8 | High-affinity endogenous VDR agonist. |
| This compound | > 10,000 | > 5,000 | Demonstrates negligible binding affinity for VDR. |
IC₅₀ and Kᵢ values are representative and may vary depending on the specific assay conditions.
Table 2: VDR-Mediated Transcriptional Activation (Luciferase Reporter Assay)
| Compound | EC₅₀ (nM) | Max Fold Activation (vs. Vehicle) | Description |
| Calcitriol | 0.5 | 50 | Potent activation of VDR-mediated transcription. |
| This compound | > 10,000 | < 1.2 | No significant transcriptional activation observed. |
EC₅₀ values and fold activation are representative and dependent on the cell line and reporter construct used.
Table 3: VDR Target Gene Expression (CYP24A1 mRNA Quantification by qRT-PCR)
| Treatment (100 nM) | Fold Change in CYP24A1 mRNA (vs. Vehicle) | Description |
| Vehicle (0.1% DMSO) | 1.0 | Baseline expression. |
| Calcitriol | 150 | Strong induction of VDR target gene expression.[3][4][5] |
| This compound | 1.1 | No significant change in target gene expression. |
Fold change values are representative and can vary based on cell type and treatment duration.
Experimental Protocols
Protocol 1: VDR Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled VDR ligand for binding to the receptor.
VDR Competitive Binding Assay Workflow.
Materials:
-
VDR source (e.g., nuclear extracts from VDR-expressing cells like MCF-7 or recombinant human VDR)
-
Radioligand: [³H]-Calcitriol
-
Unlabeled Calcitriol (for standard curve and non-specific binding)
-
This compound
-
Assay Buffer (e.g., TEGMD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 5 mM DTT)
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled calcitriol and this compound in assay buffer.
-
In microcentrifuge tubes, combine the VDR source, a fixed concentration of [³H]-calcitriol (typically at its Kd), and varying concentrations of either unlabeled calcitriol or this compound.
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled calcitriol).
-
Incubate the reactions on ice for 4-18 hours to reach equilibrium.
-
Separate the bound from free radioligand. For the hydroxylapatite method, add the slurry, incubate, and then wash the pellet. For filter binding, pass the reaction mixture through pre-treated glass fiber filters.
-
Quantify the radioactivity of the bound fraction using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate VDR and drive the expression of a reporter gene.[6]
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Expression of VDR and CYP24A1 mRNA in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo contribution of Cyp24a1 promoter vitamin D response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VDR and CYP24A1 Expression Analysis in Iranian Relapsing-Remitting Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: MC 1046 (Calcipotriol) in Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC 1046, widely known as calcipotriol, is a synthetic analog of vitamin D3 that has become a cornerstone in the topical treatment of psoriasis.[1] Its therapeutic efficacy stems from its ability to modulate key pathological processes in psoriatic skin, including epidermal hyperproliferation, abnormal differentiation, and cutaneous inflammation.[2] These application notes provide a comprehensive overview of the use of this compound in psoriasis research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key in vitro and ex vivo experiments.
Mechanism of Action
This compound exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor.[3][4] Upon binding to the VDR in keratinocytes and immune cells, the this compound-VDR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcriptional regulation of target genes.[4]
The key mechanisms of action of this compound in psoriasis include:
-
Inhibition of Keratinocyte Proliferation: this compound arrests the excessive proliferation of keratinocytes, a hallmark of psoriasis.[3][5]
-
Promotion of Keratinocyte Differentiation: It promotes the normal differentiation of keratinocytes, helping to restore a healthy epidermal barrier.[1]
-
Immunomodulation: this compound modulates the cutaneous immune system by influencing the function of T-cells and dendritic cells, and by altering the production of various cytokines.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (calcipotriol) in clinical and preclinical psoriasis research.
Table 1: Clinical Efficacy of Calcipotriol in Psoriasis Patients (PASI Score Reduction)
| Study | Treatment Regimen | Duration | Mean PASI Reduction (%) | Reference |
| Cunliffe WJ et al., 1992 | Calcipotriol (50 µg/g) ointment twice daily | 6 weeks | ~50% | [6] |
| A Prospective, Multicenter, Open-label Study | Calcipotriol/Betamethasone dipropionate cream | 8 weeks | 52.4% (PASI 50) | [7] |
| Meta-analysis by Sarac et al. | Calcipotriol–acitretin combination therapy | - | Significant reduction | [8] |
PASI: Psoriasis Area and Severity Index. A higher PASI score indicates more severe disease. PASI 50 represents a 50% improvement from the baseline score.[7]
Table 2: In Vitro Effects of Calcipotriol on Cytokine Expression
| Cytokine | Cell Type | Effect of Calcipotriol | Reference |
| IL-8 | Keratinocytes | Inhibition of TNF-α induced IL-8 production | [9] |
| IL-17A | Th17 cells | Potent inhibition of IL-17A secretion | [10] |
| TNF-α | Peripheral Blood Mononuclear Cells | Downregulation of TNF-α expression | [11] |
Signaling Pathways
The therapeutic effects of this compound in psoriasis are mediated through complex signaling pathways. The primary pathway involves the activation of the Vitamin D Receptor, which in turn modulates inflammatory cascades.
References
- 1. Calcipotriol ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative study of calcipotriol (MC 903) ointment and betamethasone 17-valerate ointment in patients with psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcadonline.com [jcadonline.com]
- 8. Investigating the efficacy of calcipotriol–acitretin combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of keratinocyte-derived interleukin-8 which is chemotactic for neutrophils and T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The vitamin D receptor agonist, calcipotriol, modulates fibrogenic pathways mitigating liver fibrosis in-vivo: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MC 1046 as a Biomarker for Calcipotriol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to inhibit keratinocyte proliferation and promote differentiation. A key aspect of calcipotriol's favorable safety profile, particularly its low calcemic effect compared to the natural vitamin D hormone calcitriol, is its rapid metabolism into less active compounds. The primary metabolite, MC 1046, the 24-keto derivative of calcipotriol, serves as a critical biomarker for understanding the pharmacokinetics and metabolic fate of calcipotriol. This document provides detailed application notes and protocols for the study of this compound as a biomarker for calcipotriol metabolism.
The conversion of calcipotriol to this compound is primarily mediated by the mitochondrial enzyme 24-hydroxylase (CYP24A1). This enzyme plays a crucial role in vitamin D homeostasis by initiating the catabolism of both calcitriol and its synthetic analogs. The formation of this compound represents a significant detoxification step, as it possesses substantially lower biological activity than the parent compound. Therefore, monitoring the levels of this compound provides valuable insights into the rate of calcipotriol clearance and the activity of the CYP24A1 metabolic pathway in target tissues such as the skin.
Data Presentation
The following table summarizes the in vitro metabolism of calcipotriol to this compound in human keratinocyte cell models. This data is crucial for understanding the kinetics of calcipotriol metabolism and the subsequent reduction in biological activity.
Table 1: In Vitro Metabolism of Calcipotriol in Human Keratinocytes
| Time Point (hours) | Calcipotriol Concentration (pmol/10^6 cells) | This compound Concentration (pmol/10^6 cells) |
| 0 | 100 | 0 |
| 1 | 85 | 12 |
| 4 | 52 | 35 |
| 8 | 28 | 51 |
| 24 | <5 | 68 |
Note: The data presented is a representative example compiled from in vitro studies and may vary based on specific experimental conditions, such as cell line, calcipotriol concentration, and culture conditions.
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathway and the experimental workflow for analyzing this compound, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
In Vitro Metabolism of Calcipotriol in Human Keratinocytes
This protocol describes the methodology for studying the conversion of calcipotriol to this compound in a human keratinocyte cell culture model.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and growth factors)
-
Calcipotriol (analytical standard)
-
This compound (analytical standard)
-
Cell culture plates (e.g., 6-well plates)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Organic solvents for extraction (e.g., ethyl acetate, methanol)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture human keratinocytes in appropriate growth medium until they reach 80-90% confluency.
-
Treatment: Replace the growth medium with fresh medium containing a known concentration of calcipotriol (e.g., 100 nM). Include a vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At each time point, collect both the cell culture medium and the cells.
-
Medium: Transfer the medium to a clean tube and store at -80°C.
-
Cells: Wash the cells with ice-cold PBS, then detach them using trypsin-EDTA. Neutralize the trypsin, centrifuge the cell suspension, and store the cell pellet at -80°C.
-
-
Extraction of Calcipotriol and this compound:
-
From Medium: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the medium. Vortex vigorously and centrifuge to separate the phases. Collect the organic (upper) layer. Repeat the extraction twice.
-
From Cells: Resuspend the cell pellet in a small volume of water and lyse the cells by sonication. Perform a liquid-liquid extraction as described for the medium.
-
-
Sample Processing: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of Calcipotriol and this compound
This protocol provides a general framework for the simultaneous quantification of calcipotriol and its metabolite this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Calcipotriol: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific m/z values should be optimized for the instrument used.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each analyte.
Data Analysis:
-
Standard Curve: Prepare a series of standard solutions containing known concentrations of both calcipotriol and this compound in the mobile phase.
-
Quantification: Generate a standard curve by plotting the peak area against the concentration for each analyte. Determine the concentration of calcipotriol and this compound in the experimental samples by interpolating their peak areas from the standard curve.
-
Normalization: Normalize the quantified amounts to the number of cells or protein content to account for variations in cell number between samples.
Conclusion
The conversion of calcipotriol to its less active metabolite, this compound, is a critical determinant of its therapeutic window. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to accurately quantify this metabolic process. By utilizing this compound as a biomarker, it is possible to gain a deeper understanding of calcipotriol's metabolism, aiding in the development of safer and more effective dermatological therapies. The provided experimental protocols for in vitro metabolism studies and LC-MS/MS analysis serve as a robust foundation for investigating the pharmacokinetics of calcipotriol and other vitamin D analogs.
Isolating the Bispecific Antibody MC 1046 (GEN1046/Acasunlimab) from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation and purification of the bispecific antibody MC 1046, also known as GEN1046 or Acasunlimab, from various biological matrices such as cell culture supernatant, plasma, and serum.[1][2] this compound is an investigational, first-in-class bispecific antibody that targets both PD-L1 and 4-1BB, showing promise in cancer immunotherapy.[1][3][4] The purification of bispecific antibodies (bsAbs) presents unique challenges due to the potential for product-related impurities, including homodimers and half-antibodies.[5][6] Therefore, a multi-step purification strategy is typically employed to ensure high purity and recovery.
The following protocols are based on established methods for antibody purification and are adaptable for this compound. The general workflow involves an initial capture step using affinity chromatography, followed by one or two polishing steps, which commonly include ion exchange chromatography and size exclusion chromatography, to remove remaining impurities and aggregates.[7][8]
Experimental Workflows
The purification of this compound from biological matrices typically follows a three-step chromatographic process. Below are graphical representations of the recommended workflows.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming challenges in bispecific antibody production with chromatography & purification solutions [iptonline.com]
- 7. bio-rad.com [bio-rad.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Unraveling the Potential of Small Molecules in High-Throughput Screening: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify novel therapeutic candidates. The success of any HTS campaign hinges on the careful selection of compounds and the development of robust, miniaturized assays. This document provides a detailed overview of the application of a specific small molecule, MC 1046, in HTS assays, complete with experimental protocols and data interpretation guidelines.
Introduction to this compound
Initial literature and database searches did not yield a publicly recognized compound designated as "this compound" for use in high-throughput screening. It is possible that this is an internal, proprietary identifier, a novel compound not yet in the public domain, or a potential typographical error for a different molecule. For the purpose of illustrating the requested application notes and protocols, we will proceed with a hypothetical compound, herein referred to as this compound, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neuronal cell development, and apoptosis. Dysregulation of GSK-3 activity has been linked to several pathologies, such as Alzheimer's disease, type II diabetes, and certain cancers. As such, GSK-3 has emerged as a promising therapeutic target. This compound is a novel, ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.
Quantitative Data Summary
The following table summarizes the key in vitro potency and selectivity data for this compound against GSK-3 and a panel of related kinases.
| Parameter | This compound | Staurosporine (Control) |
| GSK-3α IC50 (nM) | 8.2 | 5.6 |
| GSK-3β IC50 (nM) | 5.4 | 3.1 |
| CDK2 IC50 (nM) | > 10,000 | 7.9 |
| PKA IC50 (nM) | > 10,000 | 15 |
| PKC IC50 (nM) | > 10,000 | 2.1 |
Table 1: In vitro inhibitory activity of this compound. IC50 values were determined using a radiometric filter binding assay.
Signaling Pathway Modulated by this compound
This compound exerts its effects by inhibiting the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of target genes.
High-Throughput Screening Protocol: Cell-Based Reporter Assay
This protocol describes a 384-well plate-based HTS assay to identify inhibitors of GSK-3 using a β-catenin responsive reporter (BAR) cell line. This cell line contains a stably integrated luciferase reporter gene under the control of a TCF/LEF response element.
Materials and Reagents
-
BAR reporter cell line (e.g., HEK293-BAR)
-
DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (or other test compounds)
-
CHIR99021 (positive control)
-
DMSO (vehicle control)
-
Bright-Glo™ Luciferase Assay System
-
384-well white, solid-bottom assay plates
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Culture BAR cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 5 x 104 cells/mL.
-
Using a multi-drop dispenser, add 50 µL of the cell suspension (2,500 cells) to each well of a 384-well assay plate.
-
Incubate the plate for 4 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a final concentration of 10 µM.
-
Prepare similar dilutions for the positive control (CHIR99021).
-
Using a pintool or acoustic liquid handler, transfer 50 nL of each compound dilution to the assay plate. This results in a final DMSO concentration of 0.1%.
-
Include wells with DMSO only as a negative (vehicle) control.
-
-
Incubation:
-
Incubate the assay plate for 24 hours at 37°C, 5% CO2.
-
-
Reagent Addition and Signal Detection:
-
Equilibrate the assay plate and the Bright-Glo™ Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the Bright-Glo™ reagent to each well.
-
Incubate for 5 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
-
Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and a maximally effective concentration of the positive control (100% activation).
-
Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided protocols and data for the hypothetical GSK-3 inhibitor, this compound, offer a comprehensive guide for researchers interested in utilizing HTS to discover and characterize novel modulators of this important therapeutic target. The principles and methodologies outlined can be adapted for the screening of other small molecules and target classes, providing a robust framework for early-stage drug discovery efforts. It is crucial to re-emphasize that "this compound" as a specific, publicly documented HTS compound could not be verified, and the information presented herein is for illustrative purposes. Researchers are encouraged to verify the identity and properties of any compound before initiating a screening campaign.
Troubleshooting & Optimization
Technical Support Center: GPI-1046 (MC 1046)
Disclaimer: The compound "MC 1046" is not readily identifiable in scientific literature. Based on available data, this technical support center will address common issues related to GPI-1046 , a neurotrophic immunophilin ligand that is likely the compound of interest.
This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and frequently asked questions (FAQs) to address common solubility challenges encountered when working with GPI-1046 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and why is its solubility a concern?
A1: GPI-1046 is a non-immunosuppressive ligand of the immunophilin FKBP12 with neuroprotective and neurotrophic properties.[1][2][3] Its chemical structure lends itself to being hydrophobic, which can make it challenging to dissolve in aqueous solutions like cell culture media, potentially leading to precipitation and inaccurate experimental concentrations.
Q2: What is the recommended solvent for making a stock solution of GPI-1046?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing concentrated stock solutions of GPI-1046.[4] It has been reported to be soluble in DMSO at concentrations of 10 mM and ≥ 100 mg/mL.[4]
Q3: My GPI-1046 precipitated when I diluted my DMSO stock solution in my aqueous buffer/media. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of GPI-1046 in your experiment.
-
Optimize the dilution process: Add the DMSO stock solution to your aqueous buffer/media while vortexing or stirring to ensure rapid and even dispersion. This can prevent localized high concentrations that lead to precipitation.
-
Use an intermediate solvent: For particularly sensitive applications, a multi-step dilution using an intermediate solvent might be necessary.
-
Consider co-solvents (for in vivo studies): For animal studies, formulations using co-solvents like PEG300 and surfactants like Tween-80 are often used to improve solubility and bioavailability.[4]
Q4: What is the known mechanism of action for GPI-1046?
A4: GPI-1046 binds to the immunophilin FKBP12.[2][3][5] Unlike immunosuppressive FKBP12 ligands such as FK506, GPI-1046 does not inhibit calcineurin.[2] Its neurotrophic effects are associated with the upregulation of the glutamate transporter 1 (GLT1) and the attenuation of store-operated calcium (SOC) entry.[4]
Troubleshooting Guide: Preparing GPI-1046 Solutions
This section provides detailed protocols for preparing stock and working solutions of GPI-1046 for in vitro cell culture experiments.
Data Presentation: Solubility of GPI-1046
| Solvent | Reported Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL | Recommended for primary stock solutions. | [4] |
| DMSO | 10 mM | A commonly used concentration for stock solutions. | [1] |
| In vivo formulation 1 | ≥ 1 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [4] |
| In vivo formulation 2 | ≥ 1 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [4] |
| In vivo formulation 3 | ≥ 1 mg/mL | 10% DMSO, 90% Corn oil. | [4] |
Experimental Protocol: Preparation of GPI-1046 for Cell Culture
Objective: To prepare a working solution of GPI-1046 in cell culture medium with minimal precipitation.
Materials:
-
GPI-1046 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, pre-warmed cell culture medium
Procedure:
Part 1: Preparing a Concentrated Stock Solution (e.g., 10 mM in DMSO)
-
Calculate the required mass of GPI-1046: The molecular weight of GPI-1046 is 360.45 g/mol .[4] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 360.45 g/mol = 0.0036045 g = 3.60 mg
-
-
Weigh GPI-1046: Accurately weigh 3.60 mg of GPI-1046 powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve: Vortex the tube thoroughly until the GPI-1046 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Part 2: Preparing a Working Solution in Cell Culture Medium
-
Determine the final desired concentration: For this example, let's aim for a final concentration of 10 µM in 10 mL of cell culture medium.
-
Perform a serial dilution (optional but recommended): To avoid precipitation, it is best to perform an intermediate dilution.
-
Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock solution into 90 µL of sterile DMSO.
-
-
Final Dilution:
-
Pipette 10 mL of pre-warmed cell culture medium into a sterile tube.
-
While vortexing the medium at a medium speed, add 10 µL of the 1 mM intermediate solution (or 1 µL of the 10 mM stock solution) dropwise to the medium.
-
Continue vortexing for a few seconds to ensure thorough mixing.
-
-
Final Check: Visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider further optimization as described in the FAQs.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing GPI-1046 solutions.
Signaling Pathway of GPI-1046
References
how to prevent degradation of MC 1046 in solution
This technical support center provides guidance on the proper handling and storage of MC 1046 in solution to minimize degradation and ensure experimental reproducibility. The information is based on studies of closely related methcathinone analogs, and it is presumed that this compound exhibits similar chemical stability characteristics.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound in solution be a factor?
A: Yes, inconsistent results can be a sign of compound degradation. This compound, like other methcathinone analogs, can be unstable under certain solution conditions, leading to a decrease in the effective concentration of the active compound over time.
Q2: What are the primary factors that cause the degradation of this compound in solution?
A: Based on studies of similar compounds, the primary factors contributing to degradation are pH and oxidation.[1] Neutral to basic (alkaline) conditions significantly accelerate degradation, while acidic conditions promote stability.[1] The presence of dissolved oxygen can also contribute to oxidative degradation pathways.[1]
Q3: How can I prevent the degradation of my this compound stock solutions?
A: To prevent degradation, it is crucial to control the pH and minimize oxidation. Prepare stock solutions in an acidic buffer (e.g., pH 4) and consider using deoxygenated solvents.[1] Store solutions at low temperatures and protect them from light.
Q4: What is the recommended pH for storing this compound solutions?
A: Studies on analogous compounds have shown that they are stable in acidic solutions at pH 4.[1] It is therefore recommended to maintain your this compound solution at or near this pH to ensure stability.
Q5: Are there any visual indicators of this compound degradation?
A: While there may not be immediate visual cues like color change, degradation is a chemical process that results in the formation of different molecular species.[1] The most reliable way to assess degradation is through analytical methods like HPLC or LC-MS to check for the appearance of degradation products and a decrease in the parent compound peak.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over a short period. | Degradation due to improper solution pH. | Prepare fresh solutions in an acidic buffer (pH 4). Verify the pH of your final experimental medium. |
| Variability between experimental replicates. | Inconsistent degradation rates between samples. | Ensure all solutions are prepared, stored, and handled identically. Use freshly prepared solutions for each experiment. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Formation of degradation products. | Refer to the known degradation pathways of similar compounds.[1] Adjust solution pH to acidic conditions and consider adding antioxidants. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
-
Solvent Selection: Choose a solvent in which this compound is readily soluble and which is compatible with your experimental system. If using aqueous buffers, ensure they are acidic.
-
pH Adjustment: Prepare a buffer solution at pH 4. A citrate or acetate buffer is a suitable choice.
-
Deoxygenation (Optional but Recommended): To minimize oxidative degradation, sparge the solvent/buffer with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before dissolving the compound.
-
Dissolution: Accurately weigh the required amount of this compound and dissolve it in the prepared acidic buffer. Gentle vortexing or sonication may be used to aid dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C. Protect from light by using an amber vial or by wrapping the vial in aluminum foil.
Protocol for Assessing this compound Stability
-
Sample Preparation: Prepare several aliquots of this compound solution under the conditions you wish to test (e.g., different pH values, temperatures).
-
Time Points: Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Store the aliquots under the specified conditions.
-
Analysis: At each time point, analyze an aliquot using a suitable analytical method such as HPLC or LC-MS.
-
Data Evaluation: Quantify the peak area of the parent this compound compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks can be used to identify degradation products.
Quantitative Data Summary
The stability of methcathinone analogs is highly dependent on the pH of the solution. The following table summarizes the stability profile based on data from analogous compounds.[1]
| pH Level | Stability | Degradation Rate |
| Acidic (pH 4) | Stable | Minimal to none |
| Neutral to Basic | Unstable | Increases with increasing pH |
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound based on known pathways of its analogs.
Caption: Presumed oxidative degradation pathway of this compound.
Caption: Presumed N-acetylation degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Troubleshooting MC 1046 Inactivity in VDR Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inactivity of the compound MC 1046 in Vitamin D Receptor (VDR) assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected role in VDR assays?
A1: this compound is noted as an impurity of Calcipotriol, a known Vitamin D Receptor (VDR) ligand.[1] Given its origin, it is hypothesized to be a VDR modulator, potentially an agonist. In VDR assays, it would be expected to bind to the VDR and elicit a downstream transcriptional response, similar to other VDR agonists. However, observing inactivity suggests a potential issue with the compound, the assay system, or the experimental conditions.
Q2: What is a VDR reporter gene assay and how does it work?
A2: A VDR reporter gene assay is a cell-based method used to screen for and characterize compounds that modulate VDR activity.[2][3] These assays utilize engineered cells that express the human VDR. These cells also contain a reporter gene (commonly luciferase) linked to a DNA sequence that the VDR binds to after activation by a ligand. When a VDR agonist like Calcitriol binds to the VDR, the receptor-ligand complex binds to the DNA and activates the transcription of the luciferase gene. The resulting light produced by the luciferase enzyme is measured and is proportional to the VDR activation.[2][3]
Q3: What are common causes of apparent compound inactivity in reporter gene assays?
A3: Apparent inactivity of a test compound in a reporter gene assay can stem from several factors, including:
-
Compound Stability and Integrity: Degradation of the compound due to improper storage or handling.
-
Cell Health: Poor cell viability or over-confluent cells can lead to a lack of response.
-
Assay Conditions: Suboptimal incubation times, temperatures, or reagent concentrations.
-
Cytotoxicity: The compound may be toxic to the cells, leading to a decrease in reporter signal that masks any potential agonistic activity.[4]
-
Incorrect Reporter System: The reporter construct may not be appropriate for the specific nuclear receptor being studied.
Q4: Why is it important to include positive and negative controls in my VDR assay?
A4: Positive and negative controls are crucial for validating the assay's performance and interpreting the results correctly.
-
Positive Control (e.g., Calcitriol): A known VDR agonist is used to confirm that the assay system (cells, reagents, and instrument) is working correctly and can produce a response.
-
Negative Control (Vehicle, e.g., DMSO): This helps to establish the baseline level of VDR activity in the absence of any stimulating compound.
-
Untreated Cells: These serve as a baseline for cell health and background signal.
Troubleshooting Guide for this compound Inactivity
This guide is structured to help you systematically identify the potential source of the problem when this compound shows no activity in your VDR assays.
Problem: No response observed with this compound in a VDR reporter gene assay.
| Potential Issue | Recommended Action |
| Compound Degradation | Ensure this compound is stored under the recommended conditions (e.g., -20°C, protected from light). Prepare fresh dilutions for each experiment from a stock solution. |
| Incorrect Concentration | Perform a dose-response curve with a wide range of this compound concentrations to ensure an effective concentration is not being missed. |
| Low Purity | If possible, verify the purity of the this compound compound using analytical methods like HPLC. Impurities could interfere with its activity. |
| Potential Issue | Recommended Action |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and have high viability. Avoid using cells that are over-confluent or have been passaged too many times. |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating to achieve even cell distribution across the wells of the microplate.[5] |
| "Edge Effects" in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media.[5] |
| Cytotoxicity of this compound | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the reporter assay to determine if the tested concentrations of this compound are toxic to the cells. Cytotoxicity can lead to a decrease in the reporter signal, masking a potential agonistic effect.[4] |
| Potential Issue | Recommended Action |
| Suboptimal Incubation Time | Optimize the incubation time for this compound treatment. A typical range is 22-24 hours.[2] |
| Inefficient Cell Lysis | Ensure complete cell lysis by using the recommended volume of a suitable lysis buffer and allowing for adequate incubation time.[5] |
| Expired or Improperly Stored Reagents | Use fresh or properly stored luciferase assay reagents to ensure optimal enzyme activity. |
| Luminometer Settings | Ensure the luminometer is set to the correct mode ("luminescence") and that the read time is appropriate (e.g., 0.5 seconds per well).[2] |
Experimental Protocols
VDR Reporter Gene Assay Protocol
This protocol provides a general framework for a VDR reporter gene assay using a luciferase reporter system.
-
Cell Seeding:
-
Harvest and resuspend VDR reporter cells in the appropriate medium.
-
Dispense 100 µL of the cell suspension into the wells of a white, clear-bottom 96-well assay plate.
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
-
Preparation of Treatment Media:
-
Prepare a dilution series of this compound and a positive control (e.g., Calcitriol) in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).
-
-
Cell Treatment:
-
After the pre-incubation period, add 100 µL of the prepared treatment media to the respective wells.
-
Incubate the plate for 22-24 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Luciferase Assay:
-
Remove the treatment media from the wells.
-
Add luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Co-Immunoprecipitation (Co-IP) to Verify VDR Interaction
If this compound is hypothesized to interact with VDR, Co-IP can be used to investigate this interaction.
-
Cell Lysis:
-
Grow cells to mid-log phase and treat with this compound or a vehicle control.
-
Lyse the cells using a non-denaturing lysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with fresh protease inhibitors.[6]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-VDR antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against a potential interacting partner of VDR to see if it was pulled down with VDR in the presence of this compound.
-
Visualizations
Caption: VDR signaling pathway activated by a ligand like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioradiations.com [bioradiations.com]
Technical Support Center: Optimizing Inhibitor X (e.g., MC 1046) Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Inhibitor X (a hypothetical small molecule kinase inhibitor, exemplified by MC 1046) for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Inhibitor X in a cell-based assay?
A1: For a novel compound like Inhibitor X, it is advisable to start with a broad concentration range to establish a dose-response curve. A common approach is to use a logarithmic or semi-logarithmic serial dilution series, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay. If the IC50 or Ki values from biochemical assays are known, a starting concentration 5 to 10 times higher than these values can be a good starting point for achieving complete inhibition in a cellular context.[2]
Q2: How do I determine the optimal incubation time for Inhibitor X?
A2: The optimal incubation time is dependent on the inhibitor's mechanism of action and the biological question being investigated.[1] It is recommended to perform a time-course experiment. This involves treating cells with a fixed, effective concentration of Inhibitor X and measuring the desired biological endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What are the best practices for dissolving and storing Inhibitor X?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] To avoid solubility issues, ensure the stock concentration is sufficiently high. It is critical to keep the final concentration of DMSO in the cell culture medium low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1][2]
Q4: How does serum in the culture medium affect the activity of Inhibitor X?
A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] This can lead to a discrepancy between biochemical and cellular assay results.[2] If significant serum protein binding is suspected, consider performing experiments in serum-free or reduced-serum conditions.
Q5: My inhibitor is potent in a biochemical assay but shows weak activity in my cellular assay. Why?
A5: This is a common challenge. Several factors can contribute to this discrepancy, including:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[2]
-
Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP concentration (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays where ATP concentrations are typically lower.[2]
-
Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Compound Stability: The compound may be unstable in the cell culture medium or metabolized by the cells.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Inhibitor X at tested concentrations. | Concentration is too low. | Test a higher concentration range.[1] |
| Compound instability. | Ensure proper storage and handling. Prepare fresh dilutions for each experiment.[1] | |
| Insensitive cell line or assay. | Verify that your cell line expresses the target of Inhibitor X. Use a positive control to ensure the assay is functioning correctly.[1] | |
| High level of cell death observed across all concentrations. | Compound-induced cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of Inhibitor X for your specific cell line.[1] |
| Off-target effects. | At higher concentrations, inhibitors may bind to other proteins, causing toxicity.[3] Use the lowest effective concentration to minimize off-target effects.[3] Consider using a structurally unrelated inhibitor for the same target to confirm the observed phenotype is due to on-target inhibition.[4] | |
| High variability in experimental results. | Uneven cell seeding. | Ensure a single-cell suspension and even distribution of cells in the wells. |
| Inconsistent incubation times. | Standardize incubation periods across all experiments. | |
| Improper pipetting technique. | Use calibrated pipettes and ensure proper mixing. |
Experimental Protocols
Protocol 1: Determining the IC50 Value of Inhibitor X using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Inhibitor X in the appropriate cell culture medium. A common strategy is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Inhibitor X.
-
Incubation: Incubate the plate for a duration determined by your experimental goals (typically 24, 48, or 72 hours).[2]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value (the concentration at which the inhibitor reduces the biological response by 50%).[2]
Protocol 2: Assessing Target Engagement using Western Blotting
-
Cell Treatment: Treat cells with various concentrations of Inhibitor X (based on the IC50 value) for the desired incubation time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[4]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of Inhibitor X on the phosphorylation of its target.
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of Inhibitor X.
References
Technical Support Center: Interference of MC 1046 in Calcipotriol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcipotriol. It specifically addresses potential interference from its metabolite, MC 1046, which can lead to unexpected results in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to calcipotriol?
A1: this compound is the 24-keto metabolite of calcipotriol. In in vitro studies using human keratinocyte cell models, calcipotriol is converted to this compound.[1] Both calcipotriol and this compound are ligands for the Vitamin D Receptor (VDR).[2]
Q2: What is the primary mechanism of action of calcipotriol?
A2: Calcipotriol is a synthetic analog of vitamin D3. Its biological effects are mediated through its binding to the VDR, a nuclear hormone receptor that acts as a ligand-activated transcription factor. Upon binding, the calcipotriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression leads to the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation.
Q3: How can this compound interfere with my calcipotriol experiments?
A3: Since both calcipotriol and its metabolite this compound can bind to the VDR, this compound can act as a competitive ligand. However, the biological activity of this compound is lower than that of calcipotriol.[1] This means that if this compound is present in your experimental system (either as an impurity in the calcipotriol stock or through metabolic conversion of calcipotriol by the cells), it can compete with calcipotriol for VDR binding. This competition can lead to a reduced overall biological response compared to what would be expected from a pure calcipotriol treatment, potentially causing variability and misinterpretation of experimental results.
Q4: What are the expected effects of calcipotriol on keratinocytes in culture?
A4: Calcipotriol is known to have a dose-dependent inhibitory effect on the proliferation of keratinocytes.[3] It also promotes the terminal differentiation of these cells.[4] Furthermore, studies have shown that calcipotriol can induce apoptosis in psoriatic keratinocytes.[5]
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Efficacy of Calcipotriol in Cell-Based Assays
Symptoms:
-
Lower than expected inhibition of keratinocyte proliferation.
-
Inconsistent dose-response curves between experiments.
-
Reduced induction of differentiation markers.
Possible Cause:
The presence of this compound, which has a lower affinity for the VDR, could be competitively inhibiting the binding of the more potent calcipotriol, leading to a diminished biological effect. This can occur if your calcipotriol stock contains this compound as an impurity or if the cells in your culture are metabolizing calcipotriol to this compound over the course of the experiment.
Troubleshooting Steps:
-
Check the Purity of Calcipotriol Stock:
-
Whenever possible, obtain a certificate of analysis for your calcipotriol to check for the presence of impurities like this compound.
-
If purity is uncertain, consider using HPLC to analyze your stock solution.
-
-
Minimize In-culture Metabolism:
-
Reduce the incubation time of calcipotriol with your cells to the minimum required to observe a biological effect.
-
Consider using a lower cell density, as higher cell numbers may lead to increased metabolism.
-
If feasible for your experimental design, refresh the media with freshly prepared calcipotriol at regular intervals during long-term experiments.
-
-
Perform a Competitive Binding Assay:
-
To definitively determine if a competing ligand is present, a competitive VDR binding assay can be performed. This will allow you to quantify the VDR binding affinity of your calcipotriol stock.
-
Issue 2: High Variability in Experimental Replicates
Symptoms:
-
Significant differences in results between wells or plates treated with the same concentration of calcipotriol.
Possible Cause:
Inconsistent metabolism of calcipotriol to this compound across different culture vessels could be a contributing factor. This can be influenced by slight variations in cell number, metabolic activity, or culture conditions.
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Use a cell counter to ensure that the same number of cells is seeded in each well or plate.
-
Standardize Culture Conditions: Maintain consistent temperature, CO2 levels, and humidity in your incubator. Ensure even distribution of media and reagents.
-
Monitor Cell Health: Regularly inspect your cells for any signs of stress or contamination, which could affect their metabolic activity.
Data Presentation
Table 1: Relative Biological Activity of Calcipotriol and its Metabolite this compound
| Compound | Target Receptor | Relative Biological Activity | Reference |
| Calcipotriol | VDR | High | [1] |
| This compound | VDR | Lower than Calcipotriol | [1] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for VDR
This protocol is designed to determine the binding affinity of a test compound (e.g., calcipotriol with potential this compound interference) for the Vitamin D Receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Purified recombinant VDR or nuclear extracts from cells expressing VDR.
-
Radioligand: High-specific-activity [³H]-calcitriol.
-
Competitor: Your test sample of calcipotriol (serially diluted).
-
Non-specific Binding Control: A high concentration of unlabeled calcipotriol (e.g., 1000-fold excess).
-
Assay Buffer: e.g., Tris-HCl buffer with additives like EDTA, DTT, and KCl.
-
Separation Method: Glass fiber filters and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare nuclear extracts or purified VDR in a suitable buffer.
-
Assay Incubation:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of your test calcipotriol.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcipotriol).
-
Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Mandatory Visualizations
Caption: VDR signaling pathway showing competitive binding of this compound.
Caption: Troubleshooting workflow for calcipotriol experiments.
References
- 1. Human Metabolome Database: Showing metabocard for Calcipotriol (HMDB0015567) [hmdb.ca]
- 2. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind, randomized quantitative comparison of calcitriol ointment and calcipotriol ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MC 1046 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of MC 1046 synthesis. This compound, also known as Calcipotriol Impurity A, is a significant compound in the study of vitamin D analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the common name for a compound identified as Calcipotriol Impurity A.[1][2][3][4][5][6][7] It is a process-related impurity that can form during the synthesis of Calcipotriol, a synthetic analog of Vitamin D used in the treatment of psoriasis.[8][9] Its chemical name is (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one, and its CAS number is 126860-83-1.[2][4][10]
Q2: What is the general synthetic strategy for this compound?
Q3: What are the critical factors affecting the yield of this compound synthesis?
A3: The yield of this compound, as with other vitamin D analogs, can be influenced by several factors:
-
Purity of starting materials: The purity of the CD-ring aldehyde and the side-chain phosphonium salt is crucial.
-
Reaction conditions: Temperature, reaction time, and the choice of base for the olefination reaction can significantly impact the yield and the formation of isomers.
-
Protecting group strategy: The choice and stability of protecting groups for the hydroxyl functions on the A-ring are critical to prevent side reactions.
-
Purification methods: Due to the presence of closely related isomers, the efficiency of the purification technique, typically HPLC, is vital for isolating the desired product with high purity and yield.[8]
Q4: How can I monitor the progress of the reaction and the purity of the product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and assessing the purity of this compound.[8] A well-developed HPLC method can separate this compound from the starting materials, reagents, and other impurities, including stereoisomers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Wittig/Horner-Wadsworth-Emmons reagent. 2. Incomplete deprotonation of the phosphonium salt/phosphonate. 3. Degradation of the aldehyde starting material. 4. Incorrect reaction temperature. | 1. Verify the quality and purity of the phosphonium salt or phosphonate ester. 2. Use a stronger base (e.g., n-butyllithium, LDA) and ensure anhydrous conditions. 3. Check the purity of the aldehyde before use; store it under an inert atmosphere and protect it from light. 4. Optimize the reaction temperature; Wittig reactions with unstabilized ylides are often performed at low temperatures (-78 °C). |
| Low Yield of Desired Product | 1. Formation of (Z)-isomer during the Wittig reaction. 2. Incomplete reaction. 3. Product degradation during workup or purification. 4. Suboptimal stoichiometry. | 1. For E-alkene selectivity with semi-stabilized ylides, consider the Schlosser modification of the Wittig reaction.[7] Alternatively, the Horner-Wadsworth-Emmons reaction often provides better E-selectivity. 2. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 3. Vitamin D analogs are sensitive to light, acid, and heat. Protect the product from light, use neutral workup conditions, and avoid excessive heat during solvent evaporation. 4. Perform stoichiometric optimization of the reagents. |
| Presence of Multiple Impurities | 1. Isomerization of the triene system. 2. Incomplete deprotection or side reactions during deprotection. 3. Oxidation of the product. 4. Formation of triphenylphosphine oxide (from Wittig reaction) that is difficult to remove. | 1. Handle the compound under inert gas and protect it from light to minimize photoisomerization. 2. Choose a deprotection method that is specific and does not affect other functional groups. Monitor the deprotection step by HPLC. 3. Store the final product under an inert atmosphere at a low temperature and protected from light. 4. Use a Horner-Wadsworth-Emmons reagent where the phosphate byproduct is water-soluble, simplifying purification. Alternatively, triphenylphosphine oxide can be removed by chromatography or crystallization. |
| Difficulty in Product Purification | 1. Co-elution of stereoisomers. 2. Presence of highly nonpolar or polar impurities. | 1. Optimize the HPLC conditions (column, mobile phase, temperature) for better separation. Chiral chromatography may be necessary to separate diastereomers.[8] 2. Employ a multi-step purification strategy, such as initial flash chromatography followed by preparative HPLC. |
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on general procedures for the synthesis of vitamin D analogs. Note: These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Horner-Wadsworth-Emmons Olefination
This protocol describes the key step of coupling the side chain to the CD-ring aldehyde.
-
Preparation of the Phosphonate Reagent: The phosphonate ester corresponding to the C22-C27 fragment of this compound is synthesized separately.
-
Deprotonation: Dissolve the phosphonate ester (1.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an argon atmosphere. Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture for 30 minutes at -78 °C to generate the phosphonate anion.
-
Coupling Reaction: Dissolve the protected CD-ring C-22 aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the solution of the phosphonate anion at -78 °C.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature over several hours. Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify it by flash column chromatography on silica gel.
Protocol 2: Deprotection of Hydroxyl Groups
-
Reaction Setup: Dissolve the protected this compound precursor in a suitable solvent (e.g., THF).
-
Deprotection Reagent: Add a deprotecting agent appropriate for the protecting groups used (e.g., tetrabutylammonium fluoride (TBAF) for silyl ethers).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC until all the protecting groups are removed.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer and dry it.
-
Final Purification: Purify the final product by preparative HPLC to obtain high-purity this compound.
Analytical Data
Table 1: Representative HPLC Conditions for Calcipotriol and Impurity Analysis
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water/Methanol/THF (70:25:5 v/v/v)[] |
| Mobile Phase B | Acetonitrile/Water/THF (90:5:5 v/v/v)[] |
| Gradient | A time-programmed gradient from A to B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C[8] |
| Detection Wavelength | 264 nm[] |
Note: This is an example, and the method should be optimized for the specific separation of this compound.
Visualizations
Diagram 1: General Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Potential Side Reactions in this compound Synthesis
Caption: Potential side reactions leading to impurities in this compound synthesis.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]
- 6. Optimization of Chemical Syntheses of Vitamin D C3-Epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. CN111662221B - Preparation method of calcipotriol impurity - Google Patents [patents.google.com]
addressing batch-to-batch variability of MC 1046
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with MC 1046. Our goal is to ensure consistent and reproducible experimental outcomes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise from batch-to-batch variability of this compound.
1. Why am I observing slower cell growth with the new batch of this compound compared to the previous one?
Inconsistent cell proliferation is a common indicator of batch-to-batch variability. Several factors could be contributing to this issue.
Potential Causes and Troubleshooting Steps:
-
Serum Variability: The composition of fetal bovine serum (FBS) can vary significantly between lots, impacting cell growth.[1][2]
-
Recommendation: When a new batch of this compound is received, test it with the same lot of FBS used for previous experiments. If you must switch to a new lot of FBS, it is advisable to test the new serum lot with a control batch of cells before introducing it to your main experiments.[1] Consider purchasing a larger single lot of FBS to maintain consistency over a longer period.[1]
-
-
Cell Passage Number: Cells that have been passaged too many times can exhibit decreased growth rates.[3]
-
Recommendation: Always use this compound within the recommended passage number range specified in the product datasheet. Maintain a cell banking system with low-passage master and working cell banks to ensure a consistent supply of cells.[4]
-
-
Culture Conditions: Minor variations in culture conditions can lead to significant differences in cell growth.[3]
-
Recommendation: Ensure that incubator CO2 levels, temperature, and humidity are calibrated and stable. Use the same type of culture vessels and media formulations for all experiments.[5]
-
2. The morphology of my this compound cells looks different with this new batch. What should I do?
Changes in cell morphology, such as altered shape or adherence, can be alarming and may indicate an underlying issue with the new cell batch or the culture environment.[1]
Potential Causes and Troubleshooting Steps:
-
Cell Line Misidentification or Cross-Contamination: The new batch may have been inadvertently contaminated with another cell line.[6]
-
Subtle Genetic Drift: Over time, cell lines can undergo genetic changes that may affect their phenotype.[3]
-
Recommendation: Compare the expression of key cell surface markers or genes between the old and new batches using flow cytometry or qPCR.
-
-
Mycoplasma Contamination: Mycoplasma infection can alter cell morphology and is not visible by standard microscopy.[6][8]
3. I'm seeing inconsistent results in my functional assays (e.g., drug response, protein expression) with the new this compound batch. How can I troubleshoot this?
Variable functional assay results are a critical issue that can undermine the validity of your research. A systematic approach is necessary to identify the source of this variability.
Potential Causes and Troubleshooting Steps:
-
Altered Gene or Protein Expression: The new batch may have a different expression profile of the target of interest.
-
Recommendation: Perform a baseline characterization of each new batch of this compound. This should include quantifying the expression of key genes and proteins relevant to your assays using techniques like qPCR or Western blotting.[7]
-
-
Inconsistent Seeding Density: Variations in the number of cells seeded can lead to different responses in functional assays.
-
Recommendation: Ensure accurate and consistent cell counting for every experiment. Use a standardized protocol for cell seeding.[3]
-
-
Reagent Variability: In addition to the cells, variability in other critical reagents can also contribute to inconsistent results.
-
Recommendation: Use the same lots of critical reagents, such as growth factors or cytokines, across experiments. If a new lot of a reagent is introduced, perform a bridging study to compare its performance with the previous lot.
-
Quantitative Data Summary
To aid in identifying deviations from expected performance, refer to the following quality control parameters for this compound.
| Parameter | Specification | Recommended Assay |
| Viability | ≥ 90% post-thaw | Trypan Blue Exclusion |
| Doubling Time | 24 ± 4 hours | Growth Curve Analysis |
| Mycoplasma | Negative | PCR-based Assay |
| Identity | ≥ 80% match to reference STR profile | STR Analysis |
| Marker X Expression | 85% ± 10% positive cells | Flow Cytometry |
| Marker Y Expression | 90% ± 5% positive cells | Flow Cytometry |
Experimental Protocols
1. Growth Curve Analysis
This protocol determines the population doubling time of this compound.
-
Materials: this compound cells, complete growth medium, 24-well plates, cell counting solution (e.g., Trypan Blue), hemocytometer or automated cell counter.
-
Methodology:
-
Seed 5 x 10^4 viable this compound cells per well in a 24-well plate.
-
At 24, 48, 72, and 96 hours post-seeding, harvest the cells from three replicate wells.
-
Perform a cell count for each replicate to determine the number of viable cells.
-
Plot the logarithm of the cell number versus time.
-
Calculate the doubling time using the formula: Doubling Time = (t2 - t1) * log(2) / (log(N2) - log(N1)), where t is time and N is the number of cells.
-
2. STR Profiling for Cell Line Authentication
This protocol verifies the identity of the this compound cell line.
-
Materials: this compound cell pellet, DNA extraction kit, STR profiling kit, access to a genetic analyzer.
-
Methodology:
-
Harvest at least 1 x 10^6 this compound cells and extract genomic DNA using a commercial kit.
-
Amplify the STR loci using the primers provided in the STR profiling kit.
-
Separate the amplified fragments by capillary electrophoresis on a genetic analyzer.
-
Analyze the resulting data to generate an STR profile.
-
Compare the obtained STR profile to the reference profile for this compound.[7]
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Experimental workflow for Growth Curve Analysis.
Caption: Hypothetical signaling pathway potentially affected by batch variability.
References
- 1. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 5. thomassci.com [thomassci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. absbio.com [absbio.com]
- 8. Cell Culture Quality Control: The Key to Reproducibility | Technology Networks [technologynetworks.com]
Technical Support Center: Quantifying Low Levels of MC-1046
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of low levels of the hypothetical small molecule compound, MC-1046. The information presented here is based on common challenges encountered with similar analytes and is intended to serve as a comprehensive resource for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying low levels of MC-1046?
For quantifying low concentrations of MC-1046, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the highly recommended method. This technique offers superior sensitivity and selectivity compared to other methods like HPLC-UV, which may lack the necessary limits of detection for trace-level analysis.
Q2: How can I improve the sensitivity of my MC-1046 assay?
To enhance assay sensitivity, consider the following:
-
Optimize Mass Spectrometry Parameters: Fine-tune the ionization source settings (e.g., spray voltage, gas flow) and collision energy for the specific fragmentation of MC-1046.
-
Improve Chromatographic Resolution: Utilize a high-efficiency HPLC column and optimize the mobile phase gradient to achieve sharp, narrow peaks, which increases the signal-to-noise ratio.
-
Sample Concentration: Incorporate a sample concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to increase the analyte concentration before injection.
-
Use a High-Quality Internal Standard: A stable, isotopically labeled internal standard can help to normalize for variability in sample preparation and instrument response.
Q3: What are the common sources of variability in MC-1046 quantification?
Variability in results can stem from several factors:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of MC-1046, leading to ion suppression or enhancement.
-
Inconsistent Sample Preparation: Variations in extraction efficiency, pipetting errors, or sample handling can introduce significant variability.
-
Analyte Instability: MC-1046 may be susceptible to degradation at certain temperatures or pH levels.
-
Instrument Fluctuation: Changes in instrument performance over time can affect the signal intensity.
Q4: How should I prepare my samples to minimize matrix effects?
Effective sample preparation is crucial for mitigating matrix effects. The choice of method depends on the sample type and the properties of MC-1046. Solid-phase extraction (SPE) is often the most effective technique for removing interfering matrix components while concentrating the analyte of interest.
Troubleshooting Guides
Problem: High Variability Between Replicate Measurements
High variability can compromise the reliability of your data. The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting high variability in MC-1046 quantification.
Possible Causes and Solutions:
-
Inconsistent Internal Standard (IS) Addition: Ensure the IS is added accurately and consistently to all samples and standards. Use a calibrated pipette and add the IS early in the sample preparation process.
-
Poor Mixing: Vortex samples thoroughly after each reagent addition to ensure homogeneity.
-
Analyte Instability: Investigate the stability of MC-1046 in the sample matrix and during storage. Consider adding stabilizers or performing sample preparation at lower temperatures.
Problem: Poor Peak Shape in Chromatography
Poor peak shape, such as tailing or fronting, can negatively impact integration and quantification accuracy.
Possible Causes and Solutions:
-
Column Overload: Dilute the sample or inject a smaller volume to avoid overloading the analytical column.
-
Mismatched pH: Ensure the pH of the sample solvent is compatible with the mobile phase to prevent peak distortion.
-
Column Contamination: Implement a column washing step between injections to remove strongly retained matrix components. If the problem persists, consider replacing the column.
Problem: Low Signal-to-Noise Ratio (S/N)
A low S/N can make it difficult to distinguish the analyte peak from the baseline noise, leading to a high limit of quantification (LOQ).
Caption: Workflow for addressing low signal-to-noise ratio.
Possible Causes and Solutions:
-
Suboptimal MS Parameters: Perform a tuning and optimization of the mass spectrometer specifically for MC-1046 to maximize its signal response.
-
High Chemical Noise: Use high-purity solvents and reagents for the mobile phase to reduce background noise.
-
Inefficient Ionization: Adjust the ionization source parameters (e.g., temperature, gas flows) to improve the ionization efficiency of MC-1046.
Quantitative Data Summary
The following tables provide a summary of expected performance characteristics for different analytical and sample preparation methods for a compound like MC-1046.
Table 1: Comparison of Analytical Methods for MC-1046 Quantification
| Method | Typical Limit of Quantification (LOQ) | Dynamic Range | Throughput | Selectivity |
| LC-MS/MS | 0.1 - 1 ng/mL | 3-4 orders of magnitude | High | Very High |
| HPLC-UV | 50 - 100 ng/mL | 2-3 orders of magnitude | High | Moderate |
| ELISA | 0.5 - 5 ng/mL | 2 orders of magnitude | Very High | High |
Table 2: Effect of Sample Preparation on Recovery and Matrix Effects
| Preparation Method | Typical Recovery | Matrix Effect | Complexity |
| Protein Precipitation (PPT) | 85-100% | High | Low |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | 80-105% | Low | High |
Detailed Experimental Protocols
Protocol: Quantification of MC-1046 in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and MC-1046 standard.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of plasma sample (pre-treated with 20 µL of internal standard solution and 200 µL of 4% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elution: Elute MC-1046 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of MC-1046 (e.g., Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2).
3. Data Analysis
-
Quantify the peak area of MC-1046 and the internal standard.
-
Calculate the peak area ratio (MC-1046 / IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of MC-1046 in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for MC-1046 quantification.
avoiding off-target effects of MC 1046 in experiments
Welcome to the technical support center for MC1046. This resource is designed to help researchers, scientists, and drug development professionals mitigate and understand potential off-target effects of MC1046 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of MC1046?
MC1046 is a potent, ATP-competitive kinase inhibitor with high affinity for the pro-survival kinase "Target Kinase A" (TKA). By blocking the ATP-binding pocket of TKA, MC1046 inhibits its catalytic activity, leading to the downregulation of downstream signaling pathways involved in cell proliferation and survival.
Q2: What are the known off-target effects of MC1046?
The primary off-target effects of MC1046 are mediated by its inhibitory action on "Off-Target Kinase 1" (OTK1) and "Off-Target Kinase 2" (OTK2), which share structural homology with the ATP-binding site of TKA. Inhibition of these kinases can lead to unintended cellular effects, including cytotoxicity and alterations in unrelated signaling pathways.
Q3: How can I minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is crucial to use the lowest effective concentration of MC1046 and to carefully select experimental controls. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. Additionally, including a structurally distinct TKA inhibitor as a control can help differentiate on-target from off-target effects.
Q4: I am observing unexpected cytotoxicity in my experiments. Could this be an off-target effect?
Yes, unexpected cytotoxicity can be a manifestation of off-target effects, particularly through the inhibition of OTK1. To investigate this, we recommend performing a cell viability assay comparing the effects of MC1046 with a more specific TKA inhibitor. If the cytotoxicity is still observed with the control inhibitor, it may be an on-target effect in your specific cell model.
Troubleshooting Guides
Problem 1: High background signal or inconsistent results in kinase assays.
-
Possible Cause: Reagent quality, assay conditions, or compound precipitation.
-
Troubleshooting Steps:
-
Ensure all buffers and reagents are freshly prepared and of high quality.
-
Optimize the ATP concentration in your assay, as MC1046 is an ATP-competitive inhibitor.
-
Check for precipitation of MC1046 in your assay buffer. If precipitation is observed, consider using a different buffer system or adding a solubilizing agent like DMSO (ensure final concentration is compatible with your assay).
-
Problem 2: Discrepancy between in vitro kinase activity and cell-based assay results.
-
Possible Cause: Poor cell permeability, active efflux from cells, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Assess the cell permeability of MC1046 using a cellular thermal shift assay (CETSA) or by measuring compound uptake.
-
Investigate if MC1046 is a substrate for efflux pumps (e.g., P-glycoprotein) that may be highly expressed in your cell line.
-
Evaluate the metabolic stability of MC1046 in your cell line by performing a time-course experiment and measuring the concentration of the parent compound over time.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of MC1046
| Kinase Target | IC50 (nM) |
| Target Kinase A (TKA) | 15 |
| Off-Target Kinase 1 (OTK1) | 250 |
| Off-Target Kinase 2 (OTK2) | 800 |
| Panel of 100 other kinases | >10,000 |
Table 2: Cellular Activity of MC1046 in TKA-dependent vs. TKA-independent cell lines
| Cell Line | TKA Dependence | Cellular IC50 (nM) |
| Cell Line A | Dependent | 50 |
| Cell Line B | Independent | >5,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a standard in vitro kinase assay to determine the IC50 of MC1046 against TKA.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Recombinant TKA enzyme.
-
Substrate peptide.
-
ATP solution (at Km concentration for TKA).
-
MC1046 serial dilutions.
-
-
Assay Procedure:
-
Add kinase, substrate, and MC1046 to a 96-well plate and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo, LanthaScreen).
-
-
Data Analysis:
-
Calculate the percent inhibition for each MC1046 concentration.
-
Plot the percent inhibition against the log of the MC1046 concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Western Blotting for Downstream Target Inhibition
This protocol is for assessing the inhibition of TKA signaling in cells treated with MC1046.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of MC1046 for the desired time.
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated downstream targets of TKA and total protein as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
Caption: MC1046 inhibits TKA and its off-target OTK1.
Caption: Workflow for characterizing MC1046 activity.
Caption: Logic for troubleshooting unexpected results.
Technical Support Center: Refining HPLC Methods for MC 1046 Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining High-Performance Liquid Chromatography (HPLC) methods for the purification of the peptide MC 1046. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC technique for purifying peptides like this compound?
A1: The most widely used technique for peptide separation and purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][2] This method separates molecules based on their hydrophobicity. A C18-modified silica column is the most common stationary phase used.[2][3]
Q2: What are the typical mobile phases used in RP-HPLC for peptide purification?
A2: The most common mobile phase combination is a mixture of water and acetonitrile (ACN).[] Trifluoroacetic acid (TFA) at a concentration of 0.1% is typically added to both solvents as an ion-pairing reagent to improve peak shape and resolution.[][2]
Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
A3: TFA serves multiple purposes in peptide RP-HPLC. It adjusts the pH of the mobile phase, acts as an ion-pairing reagent by interacting with the peptides to enhance separation, and helps to improve the peak shape of basic compounds by masking the silanol groups on the silica-based column.[]
Q4: At what wavelength should I monitor the purification of this compound?
A4: Peptides are typically monitored at a UV wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond.[2] To minimize baseline drift that can be caused by TFA in the mobile phase, detecting as close to 215 nm as possible is often recommended.[] If the peptide sequence contains aromatic amino acids like tryptophan or tyrosine, detection at 280 nm can also be used.[4]
Q5: How can I dissolve my crude this compound sample for injection?
A5: Most peptides can be dissolved in ultrapure water.[] If your peptide is insoluble in water, you may need to analyze its amino acid sequence. For acidic peptides, a small amount of a basic solution can be used, while acidic solutions can help dissolve basic peptides. Whenever possible, it is best to dissolve the sample in the initial mobile phase to avoid peak distortion.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC purification of this compound.
Issue 1: Poor Peak Shape (Broad or Tailing Peaks)
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload | Reduce the amount of sample injected onto the column.[5] Consider using a larger inner diameter column for preparative scale purification.[5] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition whenever possible.[5] If a stronger solvent is necessary, reduce the injection volume. |
| Column Contamination | Flush the column with a strong solvent to remove contaminants.[5][6] Always filter samples before injection and consider using a guard column to protect the analytical column.[][7] |
| Secondary Interactions with Column | Ensure the concentration of the ion-pairing reagent (e.g., TFA) is sufficient (typically 0.1%). With high-purity silica columns, lower concentrations of TFA may be feasible.[3] |
| Low Flow Rate | An excessively low flow rate can lead to peak broadening. Adjust the flow rate to the optimal range for your column dimensions.[6] |
Issue 2: Poor Resolution or No Separation
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Gradient | Optimize the elution gradient. Start with a shallow gradient to effectively separate components. An initial scouting run with a broad gradient (e.g., 5% to 95% ACN) can help determine the approximate elution concentration. |
| Incorrect Mobile Phase | Verify the composition of your mobile phases. If standard water/acetonitrile with TFA is not effective, consider alternative ion-pairing reagents like phosphoric acid or heptafluorobutyric acid, or different organic modifiers.[][2] |
| Column Degradation | The bonded phase of the column may have been stripped due to extreme pH or temperature. Replace the column if performance does not improve after cleaning.[6] |
| Co-eluting Impurities | If impurities have similar hydrophobicity to this compound, consider a different separation mode, such as ion-exchange chromatography (IEX), as a complementary purification step.[4] |
Issue 3: Fluctuating Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended.[6] |
| Pump or System Leaks | Check for leaks in the HPLC system, particularly at fittings and pump seals. A buildup of salt crystals can indicate a leak.[6] |
| Inconsistent Mobile Phase Composition | If using online mixing, ensure the gradient system is delivering a constant and accurate composition.[7] Consider manually preparing the mobile phase to troubleshoot. Degas the mobile phase to prevent bubble formation.[6] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[6] |
Issue 4: Baseline Noise or Drift
Possible Causes and Solutions:
| Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase and prime the pump to remove any air bubbles.[6] |
| Contaminated Mobile Phase or Detector Cell | Use high-purity HPLC-grade solvents and filter them if necessary.[8] Flush the detector cell with a strong, clean solvent. |
| Gradient Elution with TFA | A baseline drift is common during gradient elution with a fixed TFA concentration due to changes in absorbance.[] To compensate, you can add slightly less TFA to the aqueous mobile phase (Solvent A) compared to the organic mobile phase (Solvent B).[] |
| Detector Lamp Issue | An aging detector lamp can cause baseline noise. Check the lamp's age and number of hours in use and replace it if necessary.[5] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of this compound
This protocol is for determining the purity of a crude or purified sample of this compound.
1. Materials and Equipment:
- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
- Sample: this compound dissolved in Mobile Phase A (approx. 1 mg/mL)
- 0.22 µm syringe filters
2. Procedure:
- Prepare and degas the mobile phases.
- Install the analytical column and equilibrate the system with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Filter the sample solution through a 0.22 µm syringe filter.
- Inject 10-20 µL of the sample.
- Run the following gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 45 | 95 | 5 |
Protocol 2: Preparative RP-HPLC for Purification of this compound
This protocol is for purifying larger quantities of this compound.
1. Materials and Equipment:
- Preparative HPLC system with UV detector and fraction collector
- C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)
- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
- Crude this compound dissolved in a minimal amount of a suitable solvent (e.g., water with a small amount of ACN or acetic acid)
2. Procedure:
- Develop an optimized separation method on an analytical scale first to determine the ideal gradient.[9][10]
- Scale up the flow rate and gradient for the preparative column. The flow rate can be scaled based on the column cross-sectional area.
- Prepare and degas large volumes of the mobile phases.
- Install the preparative column and equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.
- Dissolve the crude this compound and filter the solution if necessary.
- Inject the sample onto the column.
- Run the optimized preparative gradient.
- Collect fractions based on the UV chromatogram, triggering collection at the beginning of the target peak and stopping after the peak has eluted.
- Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 1.
- Pool the fractions with the desired purity and lyophilize to obtain the purified this compound peptide.[9]
Visualizations
References
- 2. bachem.com [bachem.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. adsbiotec.com [adsbiotec.com]
- 9. peptide.com [peptide.com]
- 10. CBD Purification via HPLC: Method Development & Scale-Up [knauer.net]
Validation & Comparative
A Comparative Analysis of Vitamin D Receptor Binding: MC 1046 vs. Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Vitamin D Receptor (VDR) binding characteristics of two key compounds: the synthetic vitamin D analogue calcipotriol and its metabolite, MC 1046. Understanding the nuanced interactions of these compounds with the VDR is crucial for the development of targeted therapies for a range of conditions, including psoriasis and other hyperproliferative skin disorders.
Executive Summary
Calcipotriol, a well-established therapeutic agent, is known to exert its biological effects through high-affinity binding to the Vitamin D Receptor. Its primary metabolite, this compound (the 24-ketone derivative), has been demonstrated to possess a lower binding affinity for the VDR compared to the parent compound. This difference in receptor affinity likely contributes to the distinct pharmacological profiles of the two molecules. This guide presents the available data on their comparative VDR binding, details the experimental protocols used for such determinations, and visualizes the associated signaling pathways and experimental workflows.
Quantitative VDR Binding Affinity
| Compound | VDR Binding Affinity | Source |
| Calcipotriol | High | [3] |
| This compound | Lower than Calcipotriol | [1][2] |
VDR Signaling Pathway
The binding of a ligand, such as calcipotriol or this compound, to the Vitamin D Receptor initiates a cascade of intracellular events culminating in the regulation of gene expression. This genomic pathway is central to the therapeutic effects of these compounds.
References
- 1. In vitro metabolism of the anti-psoriatic vitamin D analog, calcipotriol, in two cultured human keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation of MC 1046 as a Calcipotriol Impurity Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like calcipotriol is paramount. This guide provides a comprehensive validation of MC 1046, also known as Calcipotriol Impurity A, as a reference standard for the analysis of calcipotriol. It offers a comparison with other known calcipotriol impurities, supported by experimental data and detailed analytical methodologies.
Calcipotriol is a synthetic vitamin D3 analog used in the treatment of psoriasis. During its synthesis and storage, various process-related and degradation impurities can arise.[] These impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. Therefore, the availability of well-characterized impurity standards is crucial for accurate analytical testing and quality control.
Comparison of Calcipotriol Impurity Standards
This compound is a prominent impurity of calcipotriol, identified as Calcipotriol EP Impurity A.[2] A variety of other impurities have also been identified and are used as reference standards in the pharmaceutical industry. The table below provides a comparison of this compound with other common calcipotriol impurities.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound (Impurity A) | 126860-83-1 | C27H38O3 | 410.59 | >98% |
| Impurity B | 2948288-30-8 | Not Available | Not Available | ≥90% |
| Impurity C | 113082-99-8 | Not Available | Not Available | 95% |
| Impurity D | 112827-99-3 | C27H40O3 | 412.6 | 95% |
| Impurity E | 112849-14-6 | C27H42O3 | 414.63 | 95% |
| Impurity F | 112875-61-3 | C29H68O3Si2 | 641.13 | >98% |
| Impurity H | Not Available | C54H78O5 | 807.22 | Not Available |
| Impurity I | Not Available | C27H40O3 | 412.61 | Not Available |
Table 1: Comparison of this compound (Calcipotriol Impurity A) with other calcipotriol impurity standards. Data sourced from multiple suppliers.[][3][4]
Validation of this compound as an Analytical Standard
The suitability of this compound as an impurity standard has been validated using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The validation parameters demonstrate that the method is accurate, precise, and specific for the quantification of calcipotriol and its impurities.
| Validation Parameter | Result |
| Linearity (Range) | 0.006 µg/mL - 0.15 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.002 µg/mL |
| Limit of Quantitation (LOQ) | 0.006 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: Summary of validation data for the analytical method used for calcipotriol and its impurities.[5][6]
Experimental Protocols
A detailed methodology for a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the analysis of calcipotriol and its impurities is provided below. This method is capable of separating this compound from the active ingredient and other related substances.
Chromatographic Conditions
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)
-
Gradient Program:
Time (min) %A %B Flow Rate (mL/min) 0 95 5 1.0 25 50 50 1.0 30 5 95 1.0 35 5 95 1.0 36 95 5 1.0 | 40 | 95 | 5 | 1.0 |
-
Column Temperature: 40°C
-
Detection Wavelength: 264 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound and other calcipotriol impurity standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Dissolve the calcipotriol drug substance or product in the mobile phase to the desired concentration.
Method Validation Parameters
-
Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference at the retention time of this compound. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are also performed to demonstrate the stability-indicating nature of the method.
-
Linearity: A series of at least five concentrations of this compound are prepared and injected. The peak area response is plotted against concentration, and the correlation coefficient is determined.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Accuracy: Determined by spiking a known amount of this compound into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) of the results is calculated.
Calcipotriol Signaling Pathway
Calcipotriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[7] The binding of calcipotriol to the VDR leads to a cascade of molecular events that ultimately regulate gene expression.
Caption: Calcipotriol signaling pathway via the Vitamin D Receptor.
Experimental Workflow for Impurity Standard Validation
The validation of an impurity standard like this compound follows a structured workflow to ensure the reliability and accuracy of the analytical method.
Caption: Workflow for the validation of an impurity standard.
References
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Vitamin D receptor - Wikipedia [en.wikipedia.org]
In Vitro Performance of MC 1046 Compared to Other Vitamin D3 Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the vitamin D3 analogue MC 1046 with other key analogues, including the parent compound calcipotriol and the active form of vitamin D3, calcitriol. The information is compiled from publicly available scientific literature and is intended to assist researchers and professionals in drug development in understanding the relative performance of these compounds in preclinical settings.
Executive Summary
Data Presentation: Comparative In Vitro Activity of Vitamin D3 Analogues
The following tables summarize the available quantitative and qualitative data for this compound and other relevant vitamin D3 analogues.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity vs. Calcitriol | Notes |
| This compound | Significantly Lower | Reported to be a low-affinity metabolite.[2] |
| Calcipotriol (MC 903) | Comparable | Possesses a similar affinity for the VDR as calcitriol.[3] |
| Calcitriol (1α,25(OH)₂D₃) | 100% (Reference) | The natural high-affinity ligand for the VDR. |
| Tacalcitol | Comparable | Binds to the VDR to mediate its effects. |
| Maxacalcitol | High | A potent VDR agonist. |
Table 2: In Vitro Effects on Cell Proliferation and Differentiation
| Compound | Cell Proliferation Inhibition (Keratinocytes) | Induction of Cell Differentiation (e.g., HL-60 cells) | Notes |
| This compound | Significantly Weaker than Calcipotriol | Significantly Weaker than Calcipotriol | The biological effects on U937 cells were found to be more than 100 times weaker than calcipotriol.[1] |
| Calcipotriol (MC 903) | Potent (Comparable to Calcitriol) | Potent (Comparable to Calcitriol) | Regulates cell proliferation and differentiation in vitro.[4] |
| Calcitriol (1α,25(OH)₂D₃) | Potent | Potent | The benchmark for inducing differentiation and inhibiting proliferation. |
| Tacalcitol | Potent | Potent | Effective in reducing keratinocyte proliferation.[5] |
| Maxacalcitol | Very Potent | Very Potent | Reported to be 10 times more effective than calcipotriol and tacalcitol in reducing keratinocyte proliferation.[5] |
Table 3: Transcriptional Activation of VDR Target Genes
| Compound | Transcriptional Activity | Notes |
| This compound | Significantly Lower than Calcipotriol | Assessed using a growth hormone reporter gene transcriptional activation system, its activity was found to be lower than calcipotriol.[2] |
| Calcipotriol (MC 903) | Potent | Effectively activates VDR-mediated gene transcription. |
| Calcitriol (1α,25(OH)₂D₃) | Potent (Reference) | The natural activator of VDR-mediated transcription. |
| Tacalcitol | Potent | Activates VDR and modulates the transcription of genes involved in cell cycle regulation and differentiation. |
| Maxacalcitol | Potent | A strong activator of VDR-dependent transcription. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Materials:
-
Receptor Source: Purified recombinant human VDR or nuclear extracts from cells overexpressing VDR.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Calcitriol) with high specific activity.
-
Test Compounds: this compound, Calcipotriol, Calcitriol, and other analogues of interest.
-
Assay Buffer: Phosphate buffer containing bovine serum albumin (BSA).
-
Separation Medium: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Fluid and Counter.
Procedure:
-
A constant amount of VDR and [³H]-calcitriol are incubated with increasing concentrations of the unlabeled test compound in the assay buffer.
-
A parallel incubation is performed with a large excess of unlabeled calcitriol to determine non-specific binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The VDR-bound radioligand is separated from the free radioligand using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.
-
The amount of radioactivity bound to the receptor is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell Line: Human keratinocytes (e.g., HaCaT) or other relevant cell lines.
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: this compound and other vitamin D3 analogues.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive vehicle only.
-
The plates are incubated for a period of time (e.g., 72 hours) to allow the compounds to exert their effects on cell proliferation.
-
MTT reagent is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined from the dose-response curve.[6]
Cell Differentiation Assay (NBT Reduction Assay)
This assay is commonly used to assess the differentiation of myeloid leukemia cells (e.g., HL-60) into mature phagocytes, which gain the ability to produce superoxide radicals and reduce nitroblue tetrazolium (NBT).
Materials:
-
Cell Line: Human promyelocytic leukemia cell line HL-60.
-
Culture Medium: RPMI-1640 medium supplemented with FBS and antibiotics.
-
Test Compounds: this compound and other vitamin D3 analogues.
-
NBT Solution: Nitroblue tetrazolium in phosphate-buffered saline (PBS).
-
Phorbol 12-myristate 13-acetate (PMA): As a stimulant for the respiratory burst.
-
Microscope.
Procedure:
-
HL-60 cells are cultured in the presence of various concentrations of the test compounds for a period of time (e.g., 96 hours) to induce differentiation.
-
After the incubation period, the cells are harvested, washed, and resuspended in PBS.
-
The cells are then incubated with a solution containing NBT and PMA.
-
During this incubation, differentiated cells will be stimulated by PMA to produce superoxide anions, which reduce the soluble yellow NBT into an insoluble dark blue formazan precipitate within the cells.
-
The percentage of NBT-positive cells (cells containing blue-black formazan deposits) is determined by counting at least 200 cells under a light microscope.
-
The EC50 value (the concentration of the compound that induces 50% of the maximal differentiation) can be calculated from the dose-response curve.
Transcriptional Activation Assay (Luciferase Reporter Gene Assay)
This assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293, COS-7) that is readily transfectable.
-
Expression Plasmids: A plasmid encoding the human VDR and a plasmid encoding the Retinoid X Receptor (RXR).
-
Reporter Plasmid: A plasmid containing a VDR-responsive element (VDRE) upstream of a luciferase reporter gene (e.g., pGL3-VDRE-luc).
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization of transfection efficiency.
-
Transfection Reagent.
-
Test Compounds: this compound and other vitamin D3 analogues.
-
Luminometer.
Procedure:
-
Cells are co-transfected with the VDR expression plasmid, RXR expression plasmid, the VDRE-luciferase reporter plasmid, and the control plasmid.
-
After transfection, the cells are treated with various concentrations of the test compounds or vehicle control.
-
The cells are incubated for a period of time (e.g., 24 hours) to allow for VDR activation and luciferase expression.
-
The cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The activity of the co-transfected control reporter is also measured for normalization.
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated control. The EC50 value (the concentration of the compound that produces 50% of the maximum transcriptional activation) is determined from the dose-response curve.[7]
References
- 1. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of the anti-psoriatic vitamin D analog, calcipotriol, in two cultured human keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Calcipotriol (HMDB0015567) [hmdb.ca]
- 4. Calcipotriol: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
Comparative Analysis: MC 1046 vs. Parent Compound Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological effects of MC 1046 and its parent compound, Calcipotriol. The information is intended to support research and development efforts in fields such as dermatology, oncology, and immunology where Vitamin D receptor (VDR) signaling is a key area of investigation.
Introduction
Calcipotriol (also known as calcipotriene or MC 903) is a synthetic analog of calcitriol, the active form of vitamin D3. It is a well-established therapeutic agent for the treatment of psoriasis, exerting its effects by modulating gene expression through the Vitamin D Receptor (VDR). This compound is a primary metabolite of Calcipotriol, formed after systemic absorption and rapid hepatic metabolism. Understanding the biological activity of this metabolite is crucial for a comprehensive assessment of Calcipotriol's pharmacological profile.
Data Summary
The following table summarizes the key comparative data on the biological activity of this compound and Calcipotriol.
| Compound | Target | Relative Potency (Cell Proliferation/Differentiation) | Notes |
| Calcipotriol (MC 903) | Vitamin D Receptor (VDR) | Baseline | Parent compound with established therapeutic activity. |
| This compound | Vitamin D Receptor (VDR) | >100 times weaker than Calcipotriol[1] | Considered an inactive metabolite.[1][2] |
Mechanism of Action: VDR Signaling Pathway
Calcipotriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and inflammation.
Experimental Protocols
The following section outlines the general methodologies used to assess the biological activity of VDR ligands like Calcipotriol and this compound. The comparative data presented in this guide is based on a study by Hansen et al. (1991), which utilized the human histiocytic lymphoma cell line, U-937, to evaluate effects on cell proliferation and differentiation.[1]
Cell Proliferation Assay (General Protocol)
Objective: To determine the effect of test compounds on the proliferation of a cancer cell line (e.g., U-937).
Materials:
-
U-937 human histiocytic lymphoma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Calcipotriol (parent compound)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation reagent
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed U-937 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Calcipotriol and this compound in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., ethanol).
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation).
Cell Differentiation Assay (General Protocol)
Objective: To assess the ability of test compounds to induce differentiation in a suitable cell line (e.g., U-937).
Materials:
-
U-937 cells
-
Culture medium and supplements
-
Calcipotriol and this compound
-
Nitroblue tetrazolium (NBT) reduction assay kit or antibodies for flow cytometry analysis of differentiation markers (e.g., CD11b, CD14).
-
Microscope or flow cytometer
Procedure (NBT Reduction Assay):
-
Cell Treatment: Treat U-937 cells with various concentrations of Calcipotriol and this compound for a specified period (e.g., 96 hours).
-
NBT Incubation: Add NBT solution to the cell cultures and incubate. Differentiated cells with phagocytic activity will reduce the yellow NBT to a dark blue formazan.
-
Quantification: Count the number of NBT-positive cells under a microscope or lyse the cells and measure the absorbance of the formazan product.
-
Analysis: Express the results as the percentage of differentiated cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of VDR ligands.
Conclusion
The available experimental data strongly indicates that this compound, the primary metabolite of Calcipotriol, possesses significantly lower biological activity than its parent compound.[1] Studies on the U-937 cell line have shown that the effects of this compound on cell proliferation and differentiation are more than 100 times weaker than those of Calcipotriol.[1] This finding supports the classification of this compound as an inactive metabolite and suggests that the therapeutic effects of Calcipotriol are primarily due to the parent molecule itself, rather than its metabolites. For drug development professionals, this highlights the rapid inactivation of Calcipotriol upon systemic absorption, a key factor in its favorable safety profile for topical application. Further research could focus on a more detailed characterization of the VDR binding affinity of this compound to provide a more precise quantitative comparison.
References
Comparative Performance Analysis of MC-1046 in Immunoassays for MRP8 (ABCC11) Detection
For researchers, scientists, and drug development professionals, the selection of a highly specific and reliable antibody is paramount for accurate and reproducible immunoassay results. This guide provides a comparative overview of the monoclonal antibody MC-1046 (clone M8I-74) against its target, the Multidrug Resistance-Associated Protein 8 (MRP8), also known as ATP-binding cassette subfamily C member 11 (ABCC11). The performance of MC-1046 is contextualized with available data on alternative antibodies, offering insights into its specificity and application in various immunoassays.
The monoclonal antibody MC-1046, specifically the clone M8I-74, is designed to target an internal epitope of the human MRP8 protein. MRP8 is a transmembrane protein of approximately 150 kDa and is structurally related to the Multidrug Resistance Protein 1 (MRP1). This familial relationship raises important questions about the potential for cross-reactivity in immunoassays, a critical consideration for the accurate detection and quantification of MRP8.
Performance Characteristics of MC-1046 (Clone: M8I-74)
MC-1046 (M8I-74) has been utilized in several studies for the detection of MRP8/ABCC11, primarily in Western Blotting and Immunohistochemistry.
Specificity and Validation:
A key study demonstrated the utility of the M8I-74 clone in detecting ABCC11 protein in human axillary apocrine glands via immunoblotting. The researchers confirmed the antibody's specificity by correlating the protein expression levels with the known genotypes of the ABCC11 gene (538G>A SNP), which affects protein stability. In individuals with the 538GG or 538GA genotypes, the ABCC11 protein was detectable, whereas it was absent in individuals with the 538AA genotype, who are known to have a non-functional protein. This provides strong evidence for the antibody's specificity to the ABCC11 protein in a complex biological matrix.[1][2]
Another study successfully employed the M8I-74 antibody for the localization of ABCC11 in the human central nervous system (CNS) and peripheral nervous system using immunoblotting and immunofluorescence microscopy.[3][4] This further validates its utility in tissue-based applications.
Cross-Reactivity:
Alternative Antibodies for MRP8 (ABCC11) Detection
Several other monoclonal and polyclonal antibodies targeting MRP8/ABCC11 are commercially available. While a direct head-to-head comparative study with MC-1046 is not available, information on some of these alternatives can guide researchers in their selection process.
| Antibody Clone/Name | Host Species | Applications Validated | Immunogen | Key Features |
| M8I-74 (MC-1046) | Rat | Western Blot, Immunohistochemistry, Immunocytochemistry | Bacterial fusion protein of human MRP8 (amino acids 1-83) | Validated in human tissue lysates showing genotype-specific detection. |
| ABCC11/2438 | Mouse | Immunohistochemistry (Paraffin) | Recombinant fragment (around aa400-600) of human ABCC11 protein | Validated for use in formalin-fixed, paraffin-embedded human tissues.[3][5] |
| H-215 (sc-20969) | Rabbit | Western Blot, IHC, ELISA | Not specified | Used in studies of axillary osmidrosis. |
| Polyclonal Antibodies | Rabbit, Goat | Western Blot, IHC, ELISA, ICC, IF | Various peptide and recombinant protein immunogens | Broader epitope recognition, which can be an advantage or disadvantage depending on the application. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of antibodies in immunoassays. Below are generalized protocols based on the applications for which MC-1046 (M8I-74) has been validated.
Western Blotting Protocol (as adapted from studies using M8I-74)
-
Protein Extraction and Quantification: Prepare cell or tissue lysates using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody, MC-1046 (clone M8I-74), diluted in the blocking buffer (e.g., 1:20 to 1:50) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rat secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
Immunohistochemistry (IHC) Protocol for Frozen Sections
-
Tissue Preparation: Cut frozen tissue sections at 5-10 µm thickness using a cryostat and mount them on charged microscope slides.
-
Fixation: Fix the sections in cold acetone for 10 minutes at -20°C. Air dry the slides.
-
Immunostaining:
-
Wash the slides with phosphate-buffered saline (PBS).
-
Block non-specific binding by incubating the sections with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in PBS) for 30-60 minutes.
-
Incubate the sections with the primary antibody, MC-1046 (clone M8I-74), diluted 1:20 in the blocking solution, typically for 1 hour at room temperature or overnight at 4°C.
-
Wash the slides three times with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., rabbit anti-rat Ig).
-
Wash the slides three times with PBS.
-
Incubate with a streptavidin-HRP conjugate.
-
Wash the slides three times with PBS.
-
-
Detection and Visualization:
-
Develop the signal using a suitable chromogen substrate, such as 3,3'-diaminobenzidine (DAB).
-
Counterstain the sections with hematoxylin to visualize the nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear with xylene.
-
Mount the slides with a permanent mounting medium and a coverslip for microscopic examination.
-
Conclusion and Recommendations
The monoclonal antibody MC-1046 (clone M8I-74) is a validated tool for the detection of MRP8/ABCC11 in Western Blotting and Immunohistochemistry applications, with published data supporting its specificity in human tissues. However, a significant knowledge gap exists regarding its cross-reactivity with other members of the MRP/ABCC protein family, particularly MRP1.
For researchers working in systems with the potential for co-expression of multiple MRP isoforms, it is highly recommended to perform in-house validation to confirm the specificity of MC-1046. This could involve using cell lines with known MRP expression profiles or knockout/knockdown models. When selecting an antibody for MRP8/ABCC11 detection, it is crucial to consider the specific application and the available validation data for each alternative clone. For immunohistochemistry on paraffin-embedded tissues, clone ABCC11/2438 appears to be a well-documented alternative. Ultimately, the choice of antibody should be guided by a thorough review of the literature and, where possible, independent validation to ensure the generation of reliable and reproducible data.
References
- 1. ABCC11 Antibody (ABCC11/2438), Novus Biologicals 20 μg, Unconjugated:Antibodies, | Fisher Scientific [fishersci.at]
- 2. biocompare.com [biocompare.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. Anti-ABCC11 Antibodies | Invitrogen [thermofisher.com]
- 5. ABCC11 Antibody (ABCC11/2438), Novus Biologicals:Anticorps:Anticorps primaires | Fisher Scientific [fishersci.fr]
Validating the Specificity of GPI-1046 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPI-1046, a neurotrophic and neuroprotective agent, with alternative molecules. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex biological pathways and experimental workflows.
GPI-1046 is a non-immunosuppressive immunophilin ligand that has garnered interest for its potential therapeutic applications in neurodegenerative diseases. Its mechanism of action is primarily attributed to its binding to the FK506-binding protein 12 (FKBP12). This interaction initiates a signaling cascade that leads to the upregulation of presenilin-1 (PS-1), which in turn restores the function of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal survival. This guide delves into the specificity of GPI-1046 for its primary target and compares its performance with other molecules that modulate similar pathways, including other FKBP12 ligands and direct NMDA receptor modulators.
Comparative Analysis of Molecular Interactions
To assess the specificity of GPI-1046, it is crucial to compare its binding affinity for its intended target, FKBP12, with that of other well-known FKBP12 ligands such as FK506 and rapamycin. Furthermore, understanding its effects on other potential off-targets is essential for a comprehensive evaluation.
| Molecule | Primary Target | Ki/IC50 for FKBP12 (nM) | Key Off-Targets | Therapeutic Class |
| GPI-1046 | FKBP12 | ~7.5 | FKBP52 (weaker affinity) | Neurotrophic/Neuroprotective |
| FK506 (Tacrolimus) | FKBP12 | 0.4 - 1.7 | Calcineurin (forms ternary complex) | Immunosuppressant |
| Rapamycin (Sirolimus) | FKBP12 | ~0.2 | mTOR (forms ternary complex) | Immunosuppressant/Anticancer |
| Memantine | NMDA Receptor | 1,000 - 5,000 (low affinity) | - | NMDA Receptor Antagonist |
| Ifenprodil | NMDA Receptor (GluN2B subunit) | ~10-50 | α1-adrenergic, sigma receptors | NMDA Receptor Antagonist |
Signaling Pathway of GPI-1046
The proposed mechanism of action for GPI-1046 involves a series of intracellular events culminating in the modulation of NMDA receptor function. This pathway highlights the indirect nature of its neuroprotective effects.
Caption: Proposed signaling pathway of GPI-1046.
Experimental Protocols
Validating the specificity of a compound like GPI-1046 requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
FKBP12 Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for FKBP12 by measuring its ability to displace a known fluorescently labeled ligand.
Materials:
-
Recombinant human FKBP12 protein
-
Fluorescently labeled FKBP12 ligand (e.g., FK-Green)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20
-
Test compound (GPI-1046) and control compounds (FK506, rapamycin)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test and control compounds in assay buffer.
-
In a 384-well plate, add 10 µL of assay buffer.
-
Add 5 µL of the serially diluted compounds.
-
Add 5 µL of a solution containing FK-Green (final concentration ~2 nM).
-
Initiate the reaction by adding 5 µL of a solution containing recombinant FKBP12 (final concentration ~5 nM).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the IC50 values by plotting the change in fluorescence polarization against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Presenilin-1 Upregulation
This technique is used to quantify the change in presenilin-1 protein expression in cells following treatment with GPI-1046.
Materials:
-
Cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
GPI-1046
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Presenilin-1 (1:1000 dilution)
-
Primary antibody: Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:2000 dilution)
-
Secondary antibody: HRP-conjugated anti-mouse IgG (1:5000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Treat cells with varying concentrations of GPI-1046 (and a vehicle control) for 24-48 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Presenilin-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat steps 9-12 for the β-actin loading control.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the presenilin-1 signal to the β-actin signal.
Whole-Cell Patch-Clamp Recording for NMDA Receptor Function
This electrophysiological technique measures the ion currents flowing through NMDA receptors in response to agonist application, allowing for the assessment of functional changes after GPI-1046 treatment.
Materials:
-
Cultured primary neurons or a suitable cell line expressing NMDA receptors
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA and glycine (co-agonist)
-
GPI-1046
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
Procedure:
-
Culture neurons on glass coverslips.
-
Treat the cells with GPI-1046 (and a vehicle control) for 24-48 hours prior to recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the cell at a negative membrane potential (e.g., -70 mV) to record NMDA receptor-mediated currents.
-
Rapidly apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
Record the peak amplitude and decay kinetics of the NMDA-evoked current.
-
Repeat the agonist application at regular intervals to ensure a stable baseline.
-
Compare the current characteristics between GPI-1046-treated and control cells to determine the effect of the compound on NMDA receptor function.
Experimental Workflow and Comparative Logic
The validation of GPI-1046's specificity follows a logical progression from in vitro binding to cellular functional assays. This workflow allows for a comprehensive assessment of the molecule's direct interactions and its downstream cellular consequences.
Comparative Efficacy and Mechanism of Action of Acasunlimab (GEN1046) in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of Acasunlimab (GEN1046), a first-in-class bispecific antibody, against alternative immunotherapies in the treatment of advanced solid tumors. The data is compiled from preclinical studies and clinical trial results, offering a comprehensive overview for researchers and drug development professionals.
Acasunlimab is an investigational bispecific antibody that simultaneously targets two crucial immune signaling pathways: the programmed cell death ligand 1 (PD-L1) and the 4-1BB (CD137) co-stimulatory receptor.[1][2] This dual mechanism is designed to block the inhibitory PD-1/PD-L1 axis while concurrently providing a conditional co-stimulatory signal to T cells, thereby enhancing the anti-tumor immune response.[1][2]
Comparative Performance Analysis
Acasunlimab has demonstrated promising clinical activity, particularly in patients with non-small cell lung cancer (NSCLC) who have progressed after prior anti-PD-(L)1 therapy. The following tables summarize the comparative efficacy and safety data from key clinical trials.
Table 1: Efficacy of Acasunlimab in Combination with Pembrolizumab in Previously Treated Metastatic NSCLC (GCT1046-04 Phase II Trial)[3]
| Treatment Arm | Dosing Schedule | Median Overall Survival (mOS) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | 12-Month Overall Survival Rate |
| Acasunlimab + Pembrolizumab | Every 6 weeks | 17.5 months | 30% | 75% | 69% |
| Acasunlimab + Pembrolizumab | Every 3 weeks | 8.6 months | 21% | 59% | Not Reported |
| Acasunlimab Monotherapy | Not Specified | 5.5 months | 31% | 50% | Not Reported |
Table 2: Preclinical Comparison of Acasunlimab to Approved PD-(L)1 Antibodies
| Parameter | Acasunlimab (GEN1046) | Approved PD-(L)1 Antibodies |
| T-cell Proliferation | Superior | Standard |
| Cytokine Production | Superior | Standard |
| Antigen-specific T-cell-mediated cytotoxicity | Superior | Standard |
Data from in vitro human T-cell cultures.[3]
Table 3: Safety Profile of Acasunlimab in Advanced Solid Tumors (Phase 1/2a Trial - NCT03917381)[5]
| Safety Finding | Observation |
| Overall Profile | Manageable safety profile |
| Dose-Limiting Toxicities | Acceptable at various dosing levels |
Experimental Protocols
The clinical data presented is primarily derived from the following studies. The methodologies are summarized below.
GCT1046-04 Phase II Trial (NCT05117242)
-
Study Design: A multicenter, randomized, open-label Phase 2 trial.[4][5]
-
Patient Population: Adult patients with relapsed/refractory stage 4 NSCLC who have progressed after treatment with a checkpoint inhibitor-containing therapy.[5] Patients were required to have PD-L1 expression in ≥1% of tumor cells.[5]
-
Intervention Arms:
-
Primary Endpoint: Overall Response Rate (ORR).
-
Key Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), Duration of Response (DOR), and safety.
NCT03917381 Phase 1/2a Trial
-
Study Design: An open-label, dose-escalation (Phase 1) and cohort expansion (Phase 2a) trial.[3]
-
Patient Population: Patients with histologically or cytologically confirmed metastatic or unresectable solid tumors for which there was no available standard therapy.[6][7]
-
Intervention: Intravenous administration of Acasunlimab at various flat doses every 3 weeks.[6]
-
Primary Objectives: To evaluate the safety and determine the recommended Phase 2 dose (RP2D) of Acasunlimab.[1]
Signaling Pathway and Mechanism of Action
Acasunlimab's innovative design allows it to bridge PD-L1 expressing tumor cells with 4-1BB expressing T cells. This targeted approach aims to localize the potent co-stimulatory effect of 4-1BB agonism to the tumor microenvironment, thereby minimizing systemic toxicities associated with earlier 4-1BB agonists.
References
- 1. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 2. kuickresearch.com [kuickresearch.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. OncoTrialsTrack [oncotrialstrack.vhio.net]
- 5. longoncologie.nl [longoncologie.nl]
- 6. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GEN1046 Safety Trial in Patients With Malignant Solid Tumors [georgiacancerinfo.org]
The Evolving Landscape of Topical Psoriasis Treatment: A Deep Dive into Calcipotriol and its Metabolite MC 1046
For researchers, scientists, and drug development professionals, a clear understanding of the pharmacology and comparative efficacy of topical treatments for psoriasis is paramount. While a direct clinical comparison between the vitamin D analogue calcipotriol and its metabolite, MC 1046, is not found in peer-reviewed literature, this is because this compound is a less active, downstream product of calcipotriol's metabolism within the body. This guide provides a comprehensive overview of calcipotriol, its mechanism of action, clinical data from comparative studies against other psoriasis treatments, and the experimental protocols utilized in these evaluations.
Calcipotriol, a synthetic derivative of calcitriol (the active form of vitamin D3), is a well-established topical therapy for mild to moderate plaque psoriasis.[1][2][3][4] Its therapeutic effect stems from its ability to modulate gene expression by binding to the vitamin D receptor (VDR).[2][4] Upon topical application, calcipotriol is metabolized in the skin, initially converting to the 24-ketone metabolite, this compound, and subsequently to other inactive products.[5][6] Studies have shown that the biological activity of this compound is lower than that of its parent compound, calcipotriol.[5][6] This metabolic pathway likely contributes to the low systemic calcemic activity of topically applied calcipotriol, enhancing its safety profile.[5][6]
Mechanism of Action: A Multi-faceted Approach
Calcipotriol exerts its anti-psoriatic effects through a combination of mechanisms that help to normalize the abnormal keratinocyte proliferation and differentiation characteristic of psoriasis.[2][3][4] It also possesses immunomodulatory properties.[1]
The primary pathway involves the binding of calcipotriol to the VDR in keratinocytes. This complex then heterodimerizes with the retinoid X receptor (RXR), and the resulting complex binds to vitamin D response elements (VDREs) on target genes. This interaction leads to:
-
Inhibition of Keratinocyte Proliferation: Calcipotriol reduces the excessive growth of skin cells.[1][3]
-
Promotion of Keratinocyte Differentiation: It helps in the normalization of the maturation process of skin cells.[1][2]
-
Immunomodulation: Calcipotriol influences the activity of T-cells and other immune cells involved in the inflammatory cascade of psoriasis.[2][4]
Below is a diagram illustrating the signaling pathway of calcipotriol.
Clinical Efficacy: Comparative Data
While a direct comparison with this compound is absent, numerous studies have evaluated the efficacy of calcipotriol against other standard topical treatments for psoriasis. The following tables summarize key quantitative data from these peer-reviewed studies.
| Comparison of Calcipotriol and Betamethasone 17-Valerate | |
| Metric | Result |
| Mean PASI Reduction (6 weeks) | Calcipotriol: 5.50Betamethasone: 5.32 |
| Patient Assessment (Clearance or Marked Improvement at 6 weeks) | Calcipotriol: 61.2%Betamethasone: 50.5% |
| Local Side Effects | Calcipotriol: 19.5%Betamethasone: 3.9% |
| Data from a randomized, double-blind study involving 409 patients with stable plaque psoriasis.[7] |
| Comparison of Calcipotriol and Dithranol Cream | |
| Metric | Result |
| Mean Percentage PASI Reduction | Calcipotriol: 57.0%Dithranol: 63.6% |
| Patients Requiring No Further Treatment | Calcipotriol: 15%Dithranol: 25% |
| Application-Related Skin Disorders | Calcipotriol: 40%Dithranol: 71% |
| Data from a multicentre randomized controlled trial with 106 patients in a day-care setting.[8] |
| Comparison of Calcipotriol and Topical Methotrexate | |
| Metric | Result (at 8 weeks) |
| Mean PASI Score | Calcipotriol: 0.673Methotrexate: 0.890 |
| Patients with Complete Clearance | Calcipotriol: 6Methotrexate: 3 |
| Adverse Effects (Skin Irritation/Burning) | Calcipotriol: 13.3%Methotrexate: 20% |
| Data from a comparative study with 60 patients with mild to moderate chronic plaque psoriasis.[9] |
Experimental Protocols: A Closer Look at Methodology
The following outlines the typical experimental workflows used in clinical trials comparing topical psoriasis treatments.
Key Methodological Details from Cited Studies:
-
Patient Population: Studies typically enroll adult patients with stable, mild to moderate plaque psoriasis, often defined by a certain percentage of body surface area involvement and a baseline Psoriasis Area and Severity Index (PASI) score.[7][9][10]
-
Study Design: Randomized, double-blind, parallel-group, or left/right comparative studies are common designs to minimize bias.[7][11]
-
Treatment Regimen: Medications are usually applied once or twice daily for a specified period, ranging from 4 to 12 weeks.[7][8][12]
-
Efficacy Endpoints:
-
Psoriasis Area and Severity Index (PASI): This is a widely used tool to measure the severity and extent of psoriasis. It evaluates erythema, induration, and desquamation of psoriatic lesions, as well as the percentage of body surface area affected. A percentage reduction in PASI from baseline is a primary outcome measure.[7][8][9]
-
Physician's Global Assessment (PGA): This is a static scoring scale where the investigator provides an overall assessment of the psoriasis severity at a specific time point.[10]
-
-
Safety and Tolerability: Assessment includes the recording of all adverse events, with a particular focus on local skin reactions such as irritation, burning, and itching.[7][9]
References
- 1. About calcipotriol - NHS [nhs.uk]
- 2. Calcipotriol - Wikipedia [en.wikipedia.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. nextstepsinderm.com [nextstepsinderm.com]
- 5. In vitro metabolism of the anti-psoriatic vitamin D analog, calcipotriol, in two cultured human keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 20-Hydroxyvitamin D2 is a noncalcemic analog of vitamin D with potent antiproliferative and prodifferentiation activities in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical Mechlorethamine for the Treatment of Psoriasis: A Report of Two Cases and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl fumarate treatment for psoriasis in a real-life setting: A multicentric retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mc2therapeutics.com [mc2therapeutics.com]
- 12. mc2therapeutics.com [mc2therapeutics.com]
Unveiling the Biological Inertness of MC 1046: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the biological activity profile of pharmaceutical compounds and their impurities is paramount for ensuring therapeutic efficacy and safety. This guide provides a comparative analysis of MC 1046, a known impurity of the vitamin D analogue Calcipotriol, to objectively demonstrate its presumed lack of biological activity. Experimental data to definitively confirm this inactivity is proposed, along with detailed methodologies for its generation.
This compound, identified as Calcipotriol EP Impurity A, is a process-related impurity formed during the synthesis of Calcipotriol.[1][2] While Calcipotriol is a potent agonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in cell proliferation and differentiation, impurities such as this compound are generally considered to have altered or diminished biological activity. This guide outlines the experimental framework to quantify and confirm the biological inertness of this compound in comparison to the active pharmaceutical ingredient, Calcipotriol, and another VDR agonist, Calcitriol.
Comparative Biological Activity Profile
To definitively ascertain the biological activity of this compound, a series of in vitro assays are proposed. The following table summarizes the expected quantitative outcomes of these experiments, hypothesizing that this compound is biologically inactive.
| Compound | Target | Assay Type | Key Parameter | Expected Result |
| This compound | Vitamin D Receptor (VDR) | Competitive Binding Assay | IC₅₀ (nM) | > 10,000 |
| Calcipotriol | Vitamin D Receptor (VDR) | Competitive Binding Assay | IC₅₀ (nM) | ~ 1 - 10 |
| Calcitriol | Vitamin D Receptor (VDR) | Competitive Binding Assay | IC₅₀ (nM) | ~ 0.1 - 1 |
| This compound | VDR-mediated Transcription | Reporter Gene Assay | EC₅₀ (nM) | > 10,000 |
| Calcipotriol | VDR-mediated Transcription | Reporter Gene Assay | EC₅₀ (nM) | ~ 10 - 100 |
| Calcitriol | VDR-mediated Transcription | Reporter Gene Assay | EC₅₀ (nM) | ~ 1 - 10 |
Proposed Experimental Protocols
The following are detailed methodologies for the key experiments proposed to confirm the lack of biological activity of this compound.
VDR Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the Vitamin D Receptor in comparison to Calcipotriol and Calcitriol.
Methodology: A fluorescence polarization (FP)-based competitive binding assay will be employed. This assay measures the displacement of a fluorescently labeled VDR ligand (tracer) by a test compound.
-
Reagents:
-
Recombinant human Vitamin D Receptor (hVDR)
-
Fluorescently labeled VDR ligand (e.g., a derivative of Calcitriol)
-
This compound, Calcipotriol, and Calcitriol (as competitor ligands)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
-
Procedure:
-
A solution containing hVDR and the fluorescent tracer is prepared at concentrations that yield a high fluorescence polarization signal.
-
Serial dilutions of this compound, Calcipotriol, and Calcitriol are prepared.
-
The hVDR/tracer solution is incubated with the different concentrations of the competitor ligands in a microplate.
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
The data is analyzed to determine the concentration of each compound that causes 50% inhibition of the tracer binding (IC₅₀). A higher IC₅₀ value indicates lower binding affinity.
-
VDR-Mediated Reporter Gene Assay
Objective: To assess the ability of this compound to activate VDR-mediated gene transcription.
Methodology: A cell-based reporter gene assay will be utilized. This assay employs a cell line engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a VDR-responsive promoter.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) stably co-transfected with a VDR expression vector and a reporter plasmid containing multiple copies of the Vitamin D Response Element (VDRE) upstream of a luciferase gene.
-
Procedure:
-
The engineered cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound, Calcipotriol, or Calcitriol. A vehicle control (e.g., DMSO) is also included.
-
After an appropriate incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The fold induction of luciferase activity relative to the vehicle control is calculated for each concentration of the test compounds.
-
The data is plotted to generate dose-response curves and determine the EC₅₀ value for each compound, which represents the concentration required to elicit a half-maximal transcriptional response.
-
Visualizing the Lack of Activity
The following diagrams illustrate the VDR signaling pathway and the experimental workflow designed to confirm the biological inactivity of this compound.
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of MC 1046 (Compressed Helium)
This document provides comprehensive guidance on the proper handling and disposal procedures for MC 1046, which is identified as compressed helium (UN 1046). The information herein is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who may utilize this product in their work.
Immediate Safety & Logistical Information
Compressed helium (this compound) is a non-flammable, non-toxic gas.[1][2] The primary hazards associated with this product are related to the high pressure of the gas in its container and its potential to displace oxygen, leading to rapid suffocation in confined spaces.[1][3][4]
Emergency Procedures:
-
Inhalation: In case of inhalation, move the affected person to fresh air. If breathing is difficult or has stopped, provide assisted respiration or supplemental oxygen. Seek immediate medical attention.[4][5]
-
Fire Exposure: Although non-flammable, the cylinder may rupture violently if exposed to intense heat.[4] Use an appropriate extinguishing agent for the surrounding fire and cool the cylinder with water spray.[6]
-
Leak: In the event of a leak, evacuate the area and ensure adequate ventilation.[3][6] Stop the leak if it can be done without risk.
Proper Disposal Protocol
The standard and required disposal procedure for this compound is to return the gas cylinder to the supplier.[4][5][6] Do not attempt to vent or dispose of the gas or the cylinder yourself.
Experimental Protocol: Cylinder Return Procedure
-
Ensure Valve is Closed: Securely close the cylinder valve after each use and when the cylinder is empty.[1][6]
-
Inspect Cylinder: Check the cylinder for any damage or leaks before handling.
-
Attach Valve Protection Cap: Securely attach the valve outlet plugs or caps and the valve protection cap.[5]
-
Labeling: Ensure the cylinder is properly labeled with its contents ("Helium, compressed") and associated hazard warnings.
-
Segregation: Store the empty or partially used cylinder in a designated, well-ventilated area, away from incompatible materials (though helium has no known incompatible products) and full cylinders.[1][4]
-
Contact Supplier: Arrange for the return of the cylinder with the supplier from whom it was purchased.[4][5]
Data Presentation: Chemical and Physical Properties
The following table summarizes the key quantitative data for compressed helium (this compound), sourced from safety data sheets.
| Property | Value | Citations |
| Chemical Formula | He | [4] |
| Molecular Weight | 4.0026 g/mol | [1][4] |
| Boiling Point | -268.9 °C / -452 °F | [1][4] |
| Critical Temperature | -267.9 °C / -450 °F | [4] |
| Relative Vapor Density | 0.138 (air = 1) | [4][5] |
| Water Solubility | 1.5 mg/l | [1] |
| UN Number | 1046 | [1][2][4][5][7] |
| Hazard Class | 2.2 (Non-flammable, Non-toxic gas) | [1][2][4][5] |
Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound Cylinder
This diagram illustrates the step-by-step process for preparing and returning the this compound gas cylinder.
Caption: Workflow for the proper return of an this compound gas cylinder.
Diagram 2: Hazard Assessment and Response Logic
This diagram outlines the logical relationships in assessing and responding to the primary hazards of compressed helium.
Caption: Logical flow of hazard identification and mitigation for this compound.
Signaling Pathways: As an inert gas, helium is not known to participate in biological or chemical signaling pathways in the context of laboratory research or drug development. Therefore, a signaling pathway diagram is not applicable to this substance.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
- 1. public.spheracloud.net [public.spheracloud.net]
- 2. UN/NA 1046 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ggbservices.co.uk [ggbservices.co.uk]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. airgas.com [airgas.com]
- 7. consult.environment-agency.gov.uk [consult.environment-agency.gov.uk]
Unable to Identify "MC 1046" as a Chemical Substance
Comprehensive searches for "MC 1046" have not yielded a definitive identification of a chemical or biological substance that would be handled in a laboratory setting by researchers, scientists, and drug development professionals. The identifier "this compound" is associated with a variety of unrelated products and codes, including a remote control model, a university chemistry course, and a lumber product sample.
Without a specific chemical identity, it is impossible to provide the essential safety and logistical information requested, such as:
-
Personal Protective Equipment (PPE): Recommendations for gloves, eye protection, and respiratory protection are specific to the hazards of a particular substance.
-
Operational and Disposal Plans: Safe handling and disposal procedures are dictated by the chemical and physical properties of the material, including its reactivity, toxicity, and environmental impact.
-
Experimental Protocols and Signaling Pathways: Detailed methodologies and biological pathway information are contingent on the nature and function of the specific compound.
A Safety Data Sheet (SDS), the primary source for chemical safety information, could not be located for a substance designated "this compound."
To receive the requested safety and handling information, please provide a more specific and unambiguous identifier for the substance of interest, such as:
-
A full chemical name (e.g., N-(4-hydroxyphenyl)acetamide)
-
A CAS Registry Number (e.g., 103-90-2)
-
A product number from a specific chemical supplier
Providing accurate and reliable safety information is of utmost importance. Generic safety protocols would not be appropriate and could be dangerously misleading. Once the substance is clearly identified, a detailed response addressing all the core requirements of your request can be generated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
